1,5-Bis-Boc-1,5,9-triazanonane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-10-8-12-19(11-7-9-17)14(21)23-16(4,5)6/h7-12,17H2,1-6H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTHUYVAYIKJPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Bis-Boc-1,5,9-triazanonane: A Core Component in Modern Drug Discovery and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis-Boc-1,5,9-triazanonane is a versatile linear polyamine derivative that has garnered significant attention in the fields of medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique trifunctional nature, featuring two secondary amines protected by tert-butoxycarbonyl (Boc) groups and a terminal primary amine, makes it an invaluable building block for the construction of complex molecular architectures.[2][3] The strategic placement of the Boc protecting groups allows for selective deprotection and subsequent functionalization, providing a high degree of control in multi-step syntheses.[4] This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers in drug development and related disciplines.
Core Chemical and Physical Properties
This compound is a viscous, colorless to yellow oil at room temperature. Its high boiling point and solubility in a range of organic solvents are characteristic of a moderately sized, protected polyamine. The presence of the two bulky Boc groups significantly influences its physical properties, rendering it less polar than its unprotected triamine counterpart.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₃N₃O₄ | [3] |
| Molecular Weight | 331.45 g/mol | [3] |
| CAS Number | 122248-82-2 | [3] |
| Appearance | Colorless to yellow oil | [5] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | -20°C | [3] |
Reactivity and Functionalization
The chemical utility of this compound is primarily dictated by the differential reactivity of its amino groups. The terminal primary amine is readily available for a variety of chemical transformations, while the two secondary amines are rendered unreactive by the sterically hindering and electron-withdrawing Boc groups.
Boc Group Deprotection
The Boc groups can be efficiently removed under mild acidic conditions to liberate the secondary amines.[3] This selective deprotection is a cornerstone of its application in multi-step synthesis, allowing for the sequential introduction of different functionalities.
Caption: Boc Deprotection of this compound.
Reactions of the Terminal Amine
The primary amine at the 9-position is a versatile nucleophile that can participate in a wide array of reactions, including:
-
Amide Bond Formation: Reaction with carboxylic acids, activated esters (e.g., NHS esters), or acyl chlorides to form stable amide linkages. This is a fundamental reaction in peptide synthesis and the conjugation of molecules to proteins or other biomolecules.[3]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.
-
Michael Addition: Addition to α,β-unsaturated carbonyl compounds.
-
Isocyanate and Isothiocyanate Addition: Formation of urea (B33335) and thiourea (B124793) linkages, respectively.
Caption: Reactions of the Terminal Primary Amine.
Experimental Protocols
General Protocol for Boc Deprotection
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of the acidic deprotecting agent (e.g., 5-10 equivalents of TFA or 4M HCl in dioxane).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the deprotected triamine.
Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.
-
Drug Discovery and Medicinal Chemistry: It serves as a versatile scaffold and linker for the synthesis of novel therapeutic agents.[1][2] The triamine backbone can be functionalized to create compounds with specific pharmacodynamic and pharmacokinetic properties.
-
Bioconjugation: The terminal amine provides a convenient handle for attaching the molecule to biomolecules such as proteins, antibodies, or nucleic acids, facilitating the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2]
-
Polymer Chemistry: It can be used as a monomer or a building block for the synthesis of specialized polymers and dendrimers with applications in drug delivery and tissue engineering.[2]
-
Materials Science: The coordination properties of the nitrogen atoms make it a candidate for the development of novel catalysts and advanced materials.[2]
Caption: Workflow from Core Compound to Applications.
Conclusion
This compound is a highly valuable and versatile chemical entity for researchers in drug development and beyond. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for the synthesis of a wide range of complex molecules. The ability to selectively deprotect and functionalize its different amino groups provides a powerful tool for the rational design and construction of novel therapeutics, bioconjugates, and advanced materials. As the demand for more sophisticated and targeted molecular constructs continues to grow, the importance of building blocks like this compound is set to increase.
References
An In-depth Technical Guide to the Synthesis of 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a representative synthetic protocol for 1,5-Bis-Boc-1,5,9-triazanonane, a valuable building block in medicinal chemistry and drug development. Due to the scarcity of published, specific protocols for this particular isomer, the following methodology is a well-established procedure for the selective protection of polyamines, adapted for the target molecule.
Core Synthesis Protocol
The synthesis of this compound involves the selective protection of the primary and one secondary amine of the precursor, 1,5,9-triazanonane (also known as spermidine), using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). The reaction is typically carried out in a suitable solvent with a base to facilitate the reaction.
Experimental Protocol: Selective Boc Protection of 1,5,9-Triazanonane
Materials:
-
1,5,9-Triazanonane (Spermidine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Dissolution: Dissolve 1,5,9-triazanonane (1 equivalent) in dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (2.2 equivalents) to the solution and stir at room temperature.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.1 equivalents) in DCM to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to isolate the desired this compound.
Data Presentation
The following table summarizes the quantitative data for the representative synthesis protocol.
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Quantity (for 1g of starting material) |
| 1,5,9-Triazanonane | 1.0 | 145.25 | 1.0 g |
| Di-tert-butyl dicarbonate | 2.1 | 218.25 | 3.19 g |
| Triethylamine | 2.2 | 101.19 | 1.53 mL (d=0.726 g/mL) |
| Dichloromethane (solvent) | - | 84.93 | Sufficient volume (e.g., 20-50 mL) |
| Product | |||
| This compound | - | 345.48 | Theoretical Yield: 2.38 g |
Mandatory Visualizations
Experimental Workflow
An In-depth Technical Guide to 1,5-Bis-Boc-1,5,9-triazanonane
CAS Number: 122248-82-2
This technical guide provides a comprehensive overview of 1,5-Bis-Boc-1,5,9-triazanonane, a versatile polyamine building block crucial for researchers, scientists, and professionals in drug development and medicinal chemistry.
Chemical Identity and Properties
This compound is a linear triamine where the terminal primary amine at position 1 and the secondary amine at position 5 are protected with tert-butoxycarbonyl (Boc) groups, leaving a free primary amine at position 9. This differential protection makes it a valuable intermediate for the selective functionalization of polyamine scaffolds.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 122248-82-2 | [1] |
| Molecular Formula | C₁₆H₃₃N₃O₄ | [2] |
| Molecular Weight | 331.45 g/mol | [2] |
| Appearance | Colorless to yellow oil | Chem-Impex |
| Purity | ≥95% | [2] |
| Storage Conditions | 0-8 °C, -20°C for long-term storage | [2] |
Note: Physical properties such as boiling and melting points are not consistently reported in publicly available literature.
Synthesis and Purification
A potential synthetic workflow is outlined below. This is a generalized representation and would require optimization of reaction conditions, solvents, and purification methods.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
A detailed experimental protocol would require laboratory validation. However, a general procedure based on known polyamine chemistry is as follows:
-
Selective Protection: A suitable starting triamine would be reacted with a stoichiometric amount of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) under controlled conditions (e.g., low temperature, specific solvent system) to favor the protection of the more reactive primary amines over the secondary amine.
-
Alkylation/Amination: Alternatively, a protected diamine could be alkylated with a suitable electrophile containing a protected amine to build the nine-carbon chain.
-
Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up to remove inorganic byproducts. The crude product would then be purified, typically by column chromatography on silica (B1680970) gel, to isolate the desired this compound.
Chemical Reactivity and Applications
The key feature of this compound is the presence of a free terminal primary amine, which allows for selective functionalization, while the other two nitrogens are protected. This makes it an ideal building block in various synthetic applications.[2]
Role as a Linker in Drug Development
This compound is primarily used as a linker to connect different molecular entities, such as a targeting moiety to a therapeutic agent in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.[3] The polyamine backbone can influence the solubility and pharmacokinetic properties of the final conjugate.
The workflow for utilizing this linker in drug conjugation is depicted below:
References
In-Depth Technical Guide: 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical properties of 1,5-Bis-Boc-1,5,9-triazanonane, a key intermediate in various synthetic applications, including pharmaceutical development and bioconjugation.[1][2]
Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for accurate experimental design and execution.
| Property | Value |
| Molecular Formula | C16H33N3O4[1][3][4][5] |
| Molecular Weight | 331.45 g/mol [1][4][6] |
| Appearance | Colorless to yellow oil[1][4] |
| CAS Number | 122248-82-2[3] |
| Purity | Typically ≥95%[3] |
| Storage Conditions | -20°C to 8°C[1][3][4] |
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the compound's identity, its elemental composition (molecular formula), and its resulting molecular weight.
Experimental Protocols & Signaling Pathways
Experimental protocols and signaling pathways are not applicable to the determination of the intrinsic molecular weight of a chemical compound. The molecular weight is a fundamental, calculated property based on the molecular formula, which is determined through elemental analysis and structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[3] this compound itself is a synthetic building block or linker and does not have an independent signaling pathway.[2] It is used to synthesize other molecules that may be investigated for their roles in biological pathways.[1]
References
A Technical Guide to the Solubility and Applications of 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics and applications of 1,5-Bis-Boc-1,5,9-triazanonane, a key building block in medicinal chemistry and drug development. This document summarizes its known solubility in common organic solvents, provides a detailed experimental protocol for solubility determination, and illustrates its primary application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Data: Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative assessments indicate its solubility in a range of common organic solvents. This solubility is attributed to the presence of the two bulky, non-polar tert-butoxycarbonyl (Boc) groups and the flexible triazanonane backbone.
Table 1: Qualitative Solubility of this compound
| Solvent | Classification | Solubility |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1] |
| Dichloromethane (DCM) | Chlorinated | Soluble[1] |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble[1] |
Experimental Protocol: Determination of Solubility
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMF, DCM, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or agitator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the desired solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC with a suitable detector) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L or mol/L.
-
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein. The triazanonane backbone provides the necessary spacing and flexibility for the PROTAC to effectively bring the E3 ligase and the target protein into proximity. The Boc protecting groups allow for the sequential and controlled attachment of the E3 ligase ligand and the target protein ligand.
The general workflow for synthesizing a PROTAC using a Boc-protected diamine linker like this compound involves a series of chemical reactions, including deprotection and coupling steps.
Caption: General workflow for PROTAC synthesis using a Boc-protected linker.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 1,5-Bis-Boc-1,5,9-triazanonane, a key intermediate in medicinal chemistry and organic synthesis. Due to the limited availability of published, peer-reviewed spectroscopic data for this specific compound, this guide presents representative data based on the analysis of structurally similar Boc-protected polyamines. The experimental protocols are adapted from established methodologies for the synthesis and characterization of analogous compounds.
Chemical Structure and Properties
This compound is a linear triamine in which the primary amine at position 1 and the secondary amine at position 5 are protected by tert-butoxycarbonyl (Boc) groups, leaving a terminal primary amine at position 9.
-
Chemical Formula: C₁₆H₃₃N₃O₄
-
Molecular Weight: 331.46 g/mol
-
CAS Number: 122248-82-2
The presence of the Boc protecting groups allows for selective functionalization of the terminal primary amine, making this compound a valuable building block in the synthesis of complex molecules, including polyamine analogues, ligands for metal complexes, and drug conjugates.
Spectroscopic Data
The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are estimated based on the analysis of similar Boc-protected linear polyamines and general principles of NMR and IR spectroscopy.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | 1.44 | s | 18H |
| -CH₂-CH₂-CH₂- (C7) | 1.60-1.75 | m | 4H |
| -NH-CH₂- (C6) | 2.70-2.80 | t | 2H |
| -Boc-N-CH₂- (C2, C4) | 3.10-3.30 | m | 4H |
| -CH₂-NH₂ (C8) | 3.35-3.45 | t | 2H |
| -NH-Boc (N1, N5) | ~4.8 (broad) | s | 2H |
| -NH₂ (N9) | ~1.5 (broad) | s | 2H |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. s = singlet, t = triplet, m = multiplet.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₃ | 28.4 |
| -CH₂-CH₂-CH₂- (C3, C7) | ~27-30 |
| -CH₂-NH₂ (C8) | ~40-42 |
| -Boc-N-CH₂- (C2, C4, C6) | ~45-49 |
| C(CH₃)₃ | 79.1 |
| C=O | 156.0 |
Solvent: CDCl₃. Chemical shifts are referenced to the solvent signal.
IR (Infrared) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium, Broad |
| C-H Stretch (Alkyl) | 2850-2960 | Strong |
| C=O Stretch (Boc) | 1680-1700 | Strong |
| N-H Bend (Amine) | 1550-1650 | Medium |
| C-N Stretch | 1050-1250 | Medium |
Experimental Protocols
The following protocols are representative methods for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
This synthesis involves the selective protection of commercially available 1,5,9-triazanonane (also known as dipropylenetriamine).
Materials:
-
1,5,9-Triazanonane
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
Dissolve 1,5,9-triazanonane (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.0 eq) in dichloromethane to the cooled solution over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford this compound as a colorless oil or a white solid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer at room temperature.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Place a small amount of the neat sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final characterized product.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Purity Analysis of 1,5-Bis-Boc-1,5,9-triazanonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 1,5-Bis-Boc-1,5,9-triazanonane, a bifunctional linker molecule crucial in various chemical synthesis and drug development applications. The stability and purity of this reagent are paramount for the successful synthesis of complex molecules. This document outlines detailed experimental protocols for common analytical techniques, presents mock data in structured tables for comparative analysis, and includes workflow diagrams for clarity.
Introduction
This compound is a linear polyamine with its primary amine groups at positions 1 and 5 protected by tert-butyloxycarbonyl (Boc) groups.[1][2] This protecting group strategy allows for selective functionalization of the terminal secondary amine at position 9. The Boc protecting groups can be readily removed under acidic conditions, revealing the primary amines for further reaction.[1][2][3][4] Given its role as a linker in complex syntheses, ensuring the high purity of this compound is a critical quality control step. Common impurities may include starting materials, byproducts from the synthesis, or degradation products.
Analytical Techniques for Purity Assessment
A multi-technique approach is often employed to provide a comprehensive purity profile of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities. For Boc-protected polyamines, reversed-phase HPLC is typically used.
Table 1: Representative HPLC Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Control Standard | 8.2 | 99.8 | This compound |
| Batch A | 8.2 | 98.5 | This compound |
| 4.5 | 0.8 | Impurity 1 (e.g., mono-Boc species) | |
| 6.1 | 0.7 | Impurity 2 (e.g., starting material) | |
| Batch B | 8.2 | 95.2 | This compound |
| 4.5 | 2.1 | Impurity 1 | |
| 6.1 | 1.5 | Impurity 2 | |
| 9.8 | 1.2 | Impurity 3 (e.g., degradation product) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and the detection of impurities with different chemical structures. The integration of proton signals can be used for quantitative analysis against a known internal standard.
Table 2: Representative ¹H NMR Purity Analysis Data
| Sample ID | Characteristic ¹H NMR Signal (ppm) | Integral Value (relative to internal standard) | Calculated Purity (%) |
| Control Standard | 1.45 (s, 18H, Boc-protons) | 1.00 | >99 |
| Batch A | 1.45 (s, 18H, Boc-protons) | 0.98 | 98 |
| Batch B | 1.45 (s, 18H, Boc-protons) | 0.95 | 95 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. It is often coupled with a chromatographic technique like HPLC (LC-MS).
Table 3: Representative Mass Spectrometry Purity Analysis Data
| Sample ID | Observed m/z [M+H]⁺ | Expected m/z [M+H]⁺ | Intensity (relative) | Identity |
| Control Standard | 346.2658 | 346.2655 | 100% | This compound |
| Batch A | 346.2657 | 346.2655 | 100% | This compound |
| 246.1916 | 246.1919 | 5% | Impurity (mono-Boc) | |
| Batch B | 346.2656 | 346.2655 | 100% | This compound |
| 246.1918 | 246.1919 | 12% | Impurity (mono-Boc) | |
| 146.1495 | 146.1497 | 8% | Impurity (unprotected) |
Experimental Protocols
HPLC Method
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture, 50:50 v/v) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
NMR Spectroscopy Method
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5]
-
For quantitative NMR (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).
2. Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30°.[5]
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative measurements).[5]
-
Number of Scans: 16.[5]
-
Temperature: 25 °C.
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the characteristic signals of this compound (e.g., the large singlet for the Boc protons around 1.45 ppm) and the internal standard.
-
Calculate the purity based on the integral ratios and the known weights of the sample and standard.
Mass Spectrometry (LC-MS) Method
1. Sample Preparation:
-
Prepare the sample as described for the HPLC method, typically at a lower concentration (e.g., 0.1 mg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Use the same HPLC conditions as described above to achieve separation.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-1000.
-
For High-Resolution Mass Spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to achieve mass accuracy within 5 ppm.
Visualization of Workflows
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: General workflow for the purity analysis of this compound.
Caption: Detailed workflow for the HPLC purity analysis method.
Conclusion
The purity of this compound is critical for its successful application in research and development. A combination of HPLC, NMR, and Mass Spectrometry provides a robust and comprehensive assessment of its purity. The detailed protocols and representative data presented in this guide serve as a valuable resource for scientists and professionals involved in the quality control of this important chemical linker. Adherence to these or similar validated methods will ensure the reliability and reproducibility of subsequent synthetic endeavors.
References
An In-depth Technical Guide to the Storage and Stability of 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, stability, and analytical considerations for 1,5-Bis-Boc-1,5,9-triazanonane, a versatile linker molecule utilized in organic synthesis, particularly in the fields of peptide chemistry and drug development. Given the critical role of this compound as a building block, ensuring its integrity from storage to application is paramount for reproducible and reliable results.
Chemical and Physical Properties
This compound, also known as N1,N5-bis-Boc-norspermidine, is a linear polyamine with its primary amine functionalities at positions 1 and 5 protected by tert-butoxycarbonyl (Boc) groups. The terminal primary amine at position 9 remains free and available for conjugation reactions.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 122248-82-2 |
| Molecular Formula | C₁₆H₃₃N₃O₄ |
| Molecular Weight | 331.45 g/mol |
| Appearance | Colorless to yellow oil |
| Purity (Typical) | ≥95% (TLC) |
Recommended Storage and Handling
Proper storage is crucial to maintain the stability and purity of this compound. The primary concerns for its stability are temperature and exposure to acidic conditions, which can lead to the cleavage of the Boc protecting groups.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [1] 0-8°C for short-term storage. [2] | Minimizes potential thermal degradation and slows down any residual catalytic activity that could lead to deprotection. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While not strictly required for short-term handling, an inert atmosphere can prevent potential long-term oxidative degradation, especially if impurities are present. |
| Light | Store in a light-protected container. | Although no specific photostability data is available, it is good practice to protect from light to prevent potential photochemical reactions. |
| Moisture | Store in a tightly sealed container in a dry place. | The compound is described as hygroscopic, and moisture could potentially facilitate hydrolysis of the Boc groups, especially in the presence of acidic impurities. |
| Shipping | Typically shipped at ambient temperature for short durations.[1] | This suggests that the compound is stable enough for short-term exposure to ambient conditions without significant degradation. |
For solutions of the analogous 1,9-Bis-Boc-1,5,9-triazanonane, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended, providing a useful reference for solutions of the 1,5-isomer.[3]
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting groups. The primary degradation pathways are acid-catalyzed hydrolysis and thermal decomposition.
Acid-Catalyzed Degradation
The Boc groups are susceptible to cleavage under mild acidic conditions.[1][4] This is the most significant and common degradation pathway. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.
The kinetics of HCl-catalyzed deprotection of Boc-protected amines have been shown to exhibit a second-order dependence on the acid concentration. This implies that even trace amounts of acidic impurities can lead to significant degradation over time, especially at elevated temperatures.
Thermal Degradation
Thermal deprotection of Boc groups can also occur, typically at elevated temperatures (above 100°C). While less of a concern under recommended storage conditions, it is a factor to consider during chemical reactions or if the compound is exposed to high temperatures. The mechanism involves the fragmentation of the Boc group to form the free amine, carbon dioxide, and isobutylene.
Experimental Protocols for Stability and Purity Assessment
To ensure the quality of this compound, particularly for use in sensitive applications like drug development, a robust analytical testing program is essential. This should include methods for assessing purity and identifying potential degradation products.
Proposed Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact molecule from its potential degradation products and any process-related impurities. The following is a proposed starting method based on protocols for similar Boc-protected compounds.
Table 3: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of ~0.5 mg/mL |
Method Validation: This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical methods.
NMR Spectroscopy for Monitoring Degradation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the deprotection of the Boc groups. The disappearance of the characteristic singlet for the tert-butyl protons (at approximately 1.4 ppm) and the appearance of signals corresponding to the deprotected amine can be used to quantify the extent of degradation.
Potential Impurities from Synthesis
Understanding the synthetic route to this compound is important for identifying potential impurities that could affect its stability and reactivity. A common synthetic approach involves the selective protection of norspermidine.
Potential Process-Related Impurities:
-
Norspermidine: The starting material.
-
Mono-Boc-norspermidine: An intermediate where only one of the primary amines is protected.
-
Over-protected species: Where the secondary amine is also Boc-protected.
-
Reagents from synthesis: Such as di-tert-butyl dicarbonate (B1257347) and coupling reagents.
These impurities should be monitored by the analytical methods used for stability testing.
Conclusion
The stability of this compound is primarily influenced by temperature and the presence of acidic conditions, which can lead to the cleavage of the Boc protecting groups. For optimal stability, the compound should be stored at low temperatures (-20°C for long-term) under a dry, inert atmosphere and protected from light. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this key synthetic linker. By understanding and controlling these factors, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.
References
In-Depth Technical Guide to the Safe Handling of 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling considerations for 1,5-Bis-Boc-1,5,9-triazanonane. Due to the limited availability of a complete Safety Data Sheet (SDS) in the public domain, this document synthesizes available data with established best practices for handling structurally similar compounds, specifically Boc-protected amines. Researchers should always consult the supplier-provided SDS for the most accurate and complete information before handling this chemical.
Chemical and Physical Properties
This compound is a versatile linker molecule utilized in organic synthesis, particularly in pharmaceutical and bioconjugate chemistry. Its two tert-butoxycarbonyl (Boc) protecting groups offer stability and allow for selective reactions.[1]
| Property | Value | Source |
| Chemical Name | tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate | N/A |
| CAS Number | 122248-82-2 | [1][2] |
| Molecular Formula | C₁₆H₃₃N₃O₄ | [1][2] |
| Molecular Weight | 331.45 g/mol | [1] |
| Appearance | Colorless to yellow oil | [1] |
| Purity | ≥ 97% (TLC) | [1] |
| Storage Conditions | Store at 0-8 °C. Some suppliers recommend -20°C for long-term storage. | [1][2] |
Hazard Identification and Safety Precautions
While a complete toxicological profile is not publicly available, GHS hazard statements from suppliers and data for structurally related compounds indicate that this compound should be handled with care.
GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Eye Irritation |
| Warning | H319: Causes serious eye irritation.[3][4][5] |
| Acute Toxicity, Oral (Potential) |
| Warning | H302: Harmful if swallowed. (Based on similar compounds) |
| Specific target organ toxicity — Single exposure (Potential) |
| Warning | H335: May cause respiratory irritation. (Based on similar compounds) |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Safe Handling and Storage
-
Engineering Controls: Handle in a chemical fume hood to minimize inhalation exposure.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6]
Reactivity and Chemical Compatibility
The primary reactivity of this compound is associated with the Boc-protecting groups and the terminal primary amine.
-
Deprotection: The Boc groups are labile under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid) and can be cleaved to yield the corresponding free amines.[2][7] This reaction often produces gas (carbon dioxide and isobutylene), and therefore should not be performed in a closed system.[8]
-
Stability: The Boc group is generally stable to bases, nucleophiles, and reducing agents.[9]
-
Incompatibilities: As a carbamate, it is incompatible with strong acids, strong bases, and strong reducing agents.[10] It is also incompatible with strongly oxidizing acids and peroxides.[10]
Experimental Protocols
The following is a general procedure for the deprotection of a Boc-protected amine, a common reaction involving this class of compounds. This protocol should be adapted based on the specific substrate and reaction scale.
Boc Deprotection using Trifluoroacetic Acid (TFA)
Objective: To remove the Boc protecting groups from this compound to yield the corresponding triamine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reaction Setup: In a chemical fume hood, dissolve the this compound in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. The reaction is typically exothermic. Gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Slowly and carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: Gas evolution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to obtain the deprotected amine.
-
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Signaling Pathways and Experimental Workflows
As this compound is a synthetic linker, it is not directly involved in biological signaling pathways. Its utility lies in the synthesis of molecules that may interact with such pathways. The experimental workflow for its use is primarily in the context of chemical synthesis, as detailed in the Boc deprotection protocol above. The following diagram illustrates the general logic of using a Boc-protected compound in a multi-step synthesis.
Caption: A generalized workflow for the use of Boc-protected amines in organic synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 122248-82-2 | BroadPharm [broadpharm.com]
- 3. GHS Hazard Statements - List, Codes & Implementation | BradyCanada.ca [bradycanada.ca]
- 4. safetydecals.com [safetydecals.com]
- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 6. 1,9-BIS-BOC-1,5,9-TRIAZANONANE [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jk-sci.com [jk-sci.com]
- 9. scribd.com [scribd.com]
- 10. Carbamates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
The Role of 1,5,9-Triazanonane Derivatives as Polyamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as spermidine (B129725) and spermine (B22157), are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation. Their intricate roles in cellular function have made the polyamine metabolic pathway a significant target for therapeutic intervention, particularly in oncology and infectious diseases. Synthetic polyamine analogs, designed to mimic or interfere with the action of natural polyamines, have emerged as a promising class of therapeutic agents. This technical guide focuses on 1,5,9-triazanonane, the core structure of the natural polyamine spermidine, and its derivatives. We will explore the biological effects of these analogs, delving into their mechanisms of action, and provide an overview of relevant experimental protocols. 1,5-Bis-Boc-1,5,9-triazanonane serves as a key intermediate in the synthesis of these biologically active analogs, where the Boc (tert-butoxycarbonyl) protecting groups allow for precise chemical modifications before being removed to yield the active compound.
Core Concepts: Mechanism of Action of 1,5,9-Triazanonane (Spermidine) Analogs
The biological activity of spermidine analogs is multifaceted. These synthetic compounds can exert their effects through several mechanisms, primarily by interfering with polyamine homeostasis and interacting with cellular macromolecules.
1. Modulation of Polyamine Metabolism:
Spermidine analogs can significantly alter the delicate balance of intracellular polyamine concentrations by:
-
Inhibiting Polyamine Biosynthesis: They can act as inhibitors of key enzymes in the polyamine synthesis pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). By blocking these enzymes, the analogs prevent the production of natural polyamines, leading to their depletion within the cell.
-
Inducing Polyamine Catabolism: Certain analogs are potent inducers of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism.[1][2] Increased SSAT activity leads to the acetylation of spermidine and spermine, marking them for degradation by polyamine oxidase (PAO). This process not only depletes natural polyamines but can also lead to the production of cytotoxic byproducts like hydrogen peroxide and reactive aldehydes, contributing to oxidative stress and apoptosis.[2]
-
Competing for Cellular Uptake: Polyamine analogs often utilize the same transport system as natural polyamines to enter the cell. Their presence can competitively inhibit the uptake of essential natural polyamines from the extracellular environment.
2. Interaction with Cellular Macromolecules:
The polycationic nature of spermidine analogs allows them to interact with negatively charged molecules within the cell, including:
-
DNA and RNA: Polyamines are known to bind to the minor groove of DNA and interact with RNA, influencing their structure and function.[3][4][5][6] Synthetic analogs can also bind to nucleic acids, potentially interfering with processes like DNA replication, transcription, and translation.
-
Proteins: Polyamines can modulate the activity of various proteins, including enzymes and transcription factors. Spermidine and its analogs have been shown to influence signaling pathways such as the MAPK pathway.[7][8]
3. Induction of Cellular Stress and Apoptosis:
By disrupting polyamine homeostasis and generating reactive oxygen species, spermidine analogs can induce cellular stress, leading to cell cycle arrest, typically at the G1 phase, and ultimately, apoptosis (programmed cell death).[9][10]
Quantitative Data on the Biological Activity of Spermidine Analogs
The efficacy of spermidine analogs is highly dependent on their specific chemical structure, including the nature of N-alkyl substituents. The following tables summarize key quantitative data from various studies.
| Analog | Cell Line | IC50 (µM) | Reference |
| N1-Aziridinyl spermidine | L1210 | 0.2 | [11] |
| N8-Aziridinyl spermidine | L1210 | 0.4 | [11] |
| N1,N11-Diethylnorspermine (DE-333) | MALME-3M | 0.5 - 1.0 | [9] |
| Diethyl Dihydroxyhomospermine (SBP-101) | Various Cancer Cell Lines | Varies | [12] |
Table 1: Cytotoxicity of Spermidine Analogs in Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions.
| Enzyme | Inhibitor | Ki (µM) | Substrate | Reference |
| Spermidine/spermine acetyltransferase (SSAT) | Pentamidine (B1679287) | 2.4 | Spermidine | [13] |
| Spermidine/spermine acetyltransferase (SSAT) | Berenil (B12357598) | 2.0 | Spermidine | [13] |
| Polyamine Oxidase (PAO) | Pentamidine | 7.6 | N-acetylspermine | [13] |
Table 2: Inhibition Constants (Ki) of Compounds Targeting Polyamine Catabolizing Enzymes. The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the biological activity of spermidine analogs.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of polyamine analogs.
-
Protocol: WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the spermidine analog for a specified duration (e.g., 24, 48, 72 hours).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a period that allows for the development of a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[14]
-
Analysis of Intracellular Polyamine Levels
Quantifying the changes in intracellular polyamine pools is crucial for understanding how an analog affects polyamine homeostasis.
-
Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
-
Cell Lysis: Harvest treated and untreated cells and lyse them to release intracellular contents.
-
Dansylation: Derivatize the polyamines in the cell lysate with dansyl chloride to make them fluorescent.
-
Extraction: Extract the dansylated polyamines using an organic solvent.
-
HPLC Separation: Separate the different polyamines using a reverse-phase HPLC column.
-
Detection and Quantification: Detect the fluorescently labeled polyamines using a fluorescence detector and quantify their concentrations by comparing them to known standards.[12]
-
Enzyme Activity Assays
These assays measure the effect of spermidine analogs on the activity of key enzymes in polyamine metabolism.
-
Protocol: Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated and untreated cells.
-
Reaction Mixture: Set up a reaction mixture containing the cell lysate, a substrate (spermidine or spermine), and acetyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quantification of Acetylated Product: Stop the reaction and quantify the amount of acetylated polyamine produced, often using HPLC or a radiolabeled acetyl-CoA.
-
Data Analysis: Calculate the enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.[12]
-
Apoptosis Assays
These methods are used to determine if the cytotoxic effects of the analogs are due to the induction of programmed cell death.
-
Protocol: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the spermidine analog for the desired time.
-
Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
-
Visualizing the Impact: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of 1,5,9-triazanonane-based polyamine analogs.
Caption: Polyamine metabolism and points of intervention by spermidine analogs.
Caption: Workflow of apoptosis induction by spermidine analogs.
Conclusion
1,5,9-Triazanonane and its derivatives represent a versatile class of polyamine analogs with significant therapeutic potential. Their ability to modulate polyamine metabolism, interact with key cellular components, and induce apoptosis in cancer cells makes them attractive candidates for drug development. The Boc-protected precursor, this compound, is a critical tool for the synthesis of novel, more potent, and selective analogs. Further research focusing on structure-activity relationships and the elucidation of specific signaling pathways will be crucial for optimizing the therapeutic efficacy of these compounds and advancing them into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to explore the promising field of polyamine analog-based therapies.
References
- 1. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of N(1)-[2-(2-amino-ethylamino)-ethyl]-ethane-1,2-diamine (polyamines) binding to the minor groove of d(CGCGCG)(2), hexamer at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of polyamine–DNA recognition: spermidine and spermine interactions with genomic B-DNAs of different GC content probed by Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Insights into Polyamine-DNA Binding Modes: Implications for Cross-Link Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of the 'anti-aging' effect of spermidine and other natural polyamines - a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. Cellular pharmacology of N1- and N8-aziridinyl analogues of spermidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic [mdpi.com]
- 13. Inhibition of enzymes of polyamine back-conversion by pentamidine and berenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigating the Role of Spermidine in a Model System of Alzheimer’s Disease Using Correlative Microscopy and Super-resolution Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 1,5-Bis-Boc-1,5,9-triazanonane in Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, 1,5-Bis-Boc-1,5,9-triazanonane emerges as a versatile building block in the synthesis of complex peptides and peptide conjugates. This triamine linker, featuring two Boc-protected amino groups and a reactive terminal amine, offers a strategic tool for introducing spacers, branching, or functional moieties into peptide structures.
Primarily utilized in the synthesis of peptide nucleic acids (PNAs) and as a linker for various molecular scaffolds, its application can be extended to traditional solid-phase peptide synthesis (SPPS) to create peptides with novel architectures and functionalities.[1][2][3] The Boc protecting groups are readily removable under mild acidic conditions, allowing for selective deprotection and subsequent elaboration of the peptide chain.[2][4][5]
Core Applications in Peptide Synthesis
The unique structure of this compound allows for several applications in advanced peptide synthesis:
-
Introduction of Spacers: The nine-atom chain can be incorporated to introduce a defined distance between different domains of a peptide or between a peptide and a conjugated molecule, such as a drug or a fluorescent label.
-
Scaffold for Branched Peptides: The three amine groups, after deprotection, can serve as attachment points for elongating multiple peptide chains, leading to the formation of branched or dendrimeric peptides.
-
Conjugation Handle: The terminal primary amine can be used to couple the linker to a solid support or to a carboxylic acid-containing molecule, while the other two amines, once deprotected, can be used for peptide chain extension.
Quantitative Data Summary
The efficiency of incorporating this compound into a peptide sequence is comparable to that of standard Boc-protected amino acids in solid-phase peptide synthesis. The following table summarizes expected quantitative data based on established Boc-SPPS methodologies.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Merrifield, PAM). |
| Boc Deprotection Efficiency | >99% | Achieved with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). |
| Coupling Efficiency | 95 - 99% | May require optimized coupling reagents or double coupling due to the nature of the linker. |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the length and sequence of the final peptide. |
| Crude Peptide Purity (by HPLC) | 45 - 70% | Purification via preparative HPLC is typically necessary. |
Experimental Protocols
The following protocols are adapted from standard Boc solid-phase peptide synthesis procedures to incorporate this compound.
Protocol 1: Immobilization of this compound onto a Carboxylic Acid-Functionalized Resin
This protocol describes the attachment of the linker to a resin such as Merrifield resin that has been functionalized with a carboxylic acid.
-
Resin Swelling: Swell the carboxylic acid-functionalized resin in dichloromethane (DCM) for 30 minutes.
-
Activation of Resin Carboxyl Groups: Activate the carboxyl groups on the resin using a standard coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with an additive such as N-hydroxysuccinimide (NHS) in DCM.
-
Coupling of the Linker: Add a solution of this compound in DCM to the activated resin. Allow the reaction to proceed for 2-4 hours at room temperature.
-
Capping: After coupling, cap any unreacted carboxyl groups on the resin using a capping agent like acetic anhydride (B1165640).
-
Washing: Thoroughly wash the resin with DCM, dimethylformamide (DMF), and methanol (B129727) to remove excess reagents and byproducts.
Protocol 2: Stepwise Elongation of a Peptide Chain from the Immobilized Linker
This protocol outlines the steps for synthesizing a peptide sequence starting from the resin-bound this compound.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting groups.[6]
-
Wash the resin with DCM to remove the TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salts of the amines by washing the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Wash the resin thoroughly with DCM and then DMF.
-
-
Amino Acid Coupling:
-
Activate the first Boc-protected amino acid (3 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the ninhydrin (B49086) test. If the test is positive, indicating incomplete coupling, a second coupling may be necessary.
-
-
Capping (Optional): If the coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
-
Washing: Wash the resin with DMF and DCM to prepare for the next cycle.
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.
Caption: Workflow for immobilizing this compound onto a solid support.
Caption: Stepwise cycle for peptide elongation from the immobilized linker.
The strategic use of this compound can significantly broaden the scope of peptide design, enabling the creation of sophisticated molecules for research, diagnostics, and therapeutic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 122248-82-2 | BroadPharm [broadpharm.com]
- 3. Buy 1,9-Bis-Boc-1,5,9-triazanonane | 82409-02-7 [smolecule.com]
- 4. 1,9-Bis-Boc-1,5,9-triazanonane, 82409-02-07 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 1,5-Bis-Boc-1,5,9-triazanonane as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis-Boc-1,5,9-triazanonane is a trifunctional linker molecule poised for significant applications in the field of bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its unique structure, featuring a nine-membered triazanonane backbone with two terminal primary amines protected by tert-butyloxycarbonyl (Boc) groups and a central secondary amine, offers a versatile platform for the sequential or simultaneous attachment of various molecular entities. The Boc protecting groups provide orthogonality, allowing for selective deprotection and reaction of the terminal amines under mild acidic conditions. This feature enables a controlled and stepwise approach to the synthesis of complex bioconjugates.[1]
These application notes provide a comprehensive overview of the utility of this compound as a linker, complete with detailed protocols for its activation and conjugation to biomolecules. The information is intended to serve as a foundational guide for researchers aiming to incorporate this promising linker into their bioconjugation strategies.
Chemical Properties and Advantages
The key chemical features of this compound and their corresponding advantages in bioconjugation are summarized below.
| Feature | Structure | Advantage in Bioconjugation |
| Boc-Protected Primary Amines | Two terminal -NH-Boc groups | Allows for controlled, stepwise conjugation. The Boc groups can be selectively removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal reactive primary amines. This prevents unwanted side reactions during the initial conjugation steps. |
| Central Secondary Amine | One internal -NH- group | Provides an additional point of attachment, allowing for the creation of branched or multi-functional conjugates. Its reactivity can be modulated based on steric hindrance and electronic effects. |
| Triazanonane Backbone | A nine-membered ring with three nitrogen atoms | Offers a flexible and hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the resulting bioconjugate. |
Applications in Bioconjugation
The trifunctional nature of this compound makes it suitable for a variety of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The central secondary amine or one of the deprotected primary amines can be conjugated to the drug, while the other primary amines can be used for attachment to the antibody.
-
PROTACs and Molecular Glues: The linker can connect a target-binding ligand and an E3 ligase-binding ligand in the construction of Proteolysis Targeting Chimeras (PROTACs).
-
Fluorescent Labeling and Imaging Agents: Fluorophores and imaging agents can be conjugated to biomolecules for diagnostic and research purposes.
-
Peptide and Oligonucleotide Conjugation: The linker can be used to modify peptides and oligonucleotides to enhance their delivery, stability, or therapeutic action.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in bioconjugation. Note: These are generalized protocols and may require optimization based on the specific biomolecule, payload, and desired final conjugate properties.
Protocol 1: Deprotection of Boc Groups
This protocol describes the removal of the Boc protecting groups from this compound to expose the primary amine functionalities.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 1,5,9-triazanonane.
Expected Outcome:
The product will be the free polyamine, 1,5,9-triazanonane, ready for subsequent conjugation reactions.
Protocol 2: Conjugation to an Antibody via Lysine (B10760008) Residues
This protocol outlines the conjugation of the deprotected 1,5,9-triazanonane linker to the lysine residues of a monoclonal antibody. This is a representative protocol and assumes the linker has been pre-functionalized with a payload bearing an NHS ester reactive group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotected 1,5,9-triazanonane pre-functionalized with a payload-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
UV-Vis spectrophotometer
-
SDS-PAGE and size-exclusion chromatography (SEC) equipment for analysis
Procedure:
-
Antibody Preparation: Exchange the antibody into the reaction buffer using a desalting column to remove any amine-containing storage buffers. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker-Payload Activation: Dissolve the deprotected 1,5,9-triazanonane-payload-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the linker-payload solution to the antibody solution. A typical starting point is a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker-payload by size-exclusion chromatography (SEC) or dialysis.
-
Characterization:
-
Determine the protein concentration and drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.
-
Assess the purity and aggregation of the ADC using SDS-PAGE and SEC.
-
Quantitative Data Summary (Illustrative):
The following table provides an example of expected outcomes. Actual results will vary depending on the specific antibody and reaction conditions.
| Parameter | Expected Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy |
| Purity | > 95% | SDS-PAGE, SEC |
| Aggregation | < 5% | SEC |
| Yield | 50 - 80% | Protein Quantification |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using 1,5,9-triazanonane linker.
Logical Relationship of Linker Components
Caption: Functional components of the this compound linker.
Conclusion
This compound represents a highly adaptable and valuable tool for researchers in bioconjugation and drug development. Its trifunctional nature, coupled with the controlled reactivity afforded by the Boc protecting groups, opens up a wide range of possibilities for the construction of novel and complex bioconjugates. The protocols and information provided herein serve as a starting point for the successful application of this versatile linker in creating next-generation targeted therapies and research tools. Further optimization and characterization will be essential to tailor its use for specific applications and to fully realize its potential.
References
The Versatility of 1,5-Bis-Boc-1,5,9-triazanonane in Drug Discovery: A Linker for Innovation
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the molecular architecture of therapeutic agents plays a pivotal role in their efficacy and safety. A key, yet often overlooked, component in the construction of complex pharmaceuticals is the linker molecule. Among these, 1,5-Bis-Boc-1,5,9-triazanonane has emerged as a versatile and valuable building block. Its unique structural features, characterized by two tert-butoxycarbonyl (Boc) protecting groups and a terminal primary amine, offer chemists precise control over synthetic pathways, making it an attractive component in the design of novel therapeutics, particularly in the realms of peptide-based drugs and bioconjugates.
This compound's utility stems from the differential reactivity of its nitrogen atoms. The two secondary amines are protected by Boc groups, which can be selectively removed under acidic conditions. This leaves a free primary amine at the 9-position, which is readily available for conjugation with a variety of functional groups, including carboxylic acids, activated esters, and aldehydes. This strategic protection scheme allows for a stepwise and controlled assembly of complex molecules, a critical aspect of modern medicinal chemistry.
Core Applications in Drug Discovery
The primary applications of this compound in drug discovery can be categorized as follows:
-
Peptide Synthesis and Peptidomimetics: The triazanonane backbone can be incorporated into peptide chains to create peptidomimetics with enhanced stability and altered pharmacological profiles. The Boc-protected amines allow for the sequential addition of amino acid residues or other moieties.
-
Bioconjugation: This linker is instrumental in attaching small molecule drugs, imaging agents, or other payloads to larger biomolecules such as antibodies, creating targeted therapeutics like antibody-drug conjugates (ADCs).[1] The terminal amine can be functionalized to react with specific residues on the biomolecule.
-
Development of Pharmaceutical Agents: It serves as a key intermediate in the synthesis of a range of pharmaceutical agents, with potential applications in therapies for neurological disorders.[1]
-
Polymer Chemistry in Drug Delivery: As a building block for specialized polymers, it contributes to the development of advanced drug delivery systems and materials for tissue engineering.[1]
While the scientific literature highlights the potential of this compound as a versatile linker, specific examples of clinical drug candidates with comprehensive biological data are not widely reported in publicly accessible databases. The following sections provide generalized protocols and conceptual workflows based on its established chemical properties.
Experimental Protocols
The following are generalized protocols for the key synthetic steps involving this compound. Researchers should optimize these protocols for their specific substrates and desired products.
Protocol 1: Acylation of the Terminal Amine
This protocol describes the reaction of the terminal primary amine of this compound with a carboxylic acid to form an amide bond.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (1.1 eq) and the tertiary amine base (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired acylated product.
Protocol 2: Boc-Deprotection
This protocol outlines the removal of the Boc protecting groups to expose the secondary amines for further functionalization.
Materials:
-
Boc-protected 1,5,9-triazanonane derivative
-
Strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl) in dioxane)
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM))
-
Standard workup and purification reagents
Procedure:
-
Dissolve the Boc-protected compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong acid (typically a 20-50% solution in the solvent).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon complete deprotection, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base and purified if necessary.
Visualizing Synthetic Strategies
The following diagrams illustrate the logical workflows for utilizing this compound in drug discovery applications.
Caption: Workflow for the acylation of this compound.
Caption: Workflow for the Boc-deprotection of a triazanonane derivative.
Caption: Conceptual pathway for the synthesis of an ADC using the linker.
Quantitative Data Summary
A comprehensive summary of quantitative data for drug candidates synthesized using this compound is currently limited in the public domain. Researchers are encouraged to perform detailed characterization and biological evaluation of their novel compounds and to consult specialized chemical and patent databases for emerging information.
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| N/A | N/A | N/A | N/A | Data not available in public literature |
Future Outlook
This compound remains a promising tool in the drug discovery arsenal. Its well-defined reactivity and synthetic accessibility make it an attractive candidate for the construction of complex and targeted therapies. As more researchers utilize this versatile linker, it is anticipated that a greater number of specific applications and associated biological data will become available, further solidifying its role in the development of next-generation pharmaceuticals.
References
Application Note: Facile Deprotection of 1,5-Bis-Boc-1,5,9-triazanonane Under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of complex molecules, particularly in peptide and polyamine chemistry, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. 1,5,9-Triazanonane, a linear polyamine, is a valuable building block in the development of various therapeutic agents and materials. Its precursor, 1,5-Bis-Boc-1,5,9-triazanonane, allows for selective functionalization of the central secondary amine. The efficient removal of the Boc protecting groups is a critical step to liberate the primary amines for subsequent reactions. This application note provides detailed protocols for the acidic deprotection of this compound using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), along with representative quantitative data for the deprotection of similar polyamines.
Data Presentation
The following table summarizes typical quantitative data for the acidic Boc deprotection of polyamines, which can be considered representative for the deprotection of this compound. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Acidic Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 | >90 | >95 | [1] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane (B91453) or Methanol (B129727) | Room Temperature | 1 - 4 | >90 | >95 | [1] |
| p-Toluenesulfonic acid (pTSA) | Dichloromethane/Methanol | Room Temperature | 2 - 6 | 85-95 | >95 | General Knowledge |
Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the removal of Boc protecting groups using a solution of TFA in DCM.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate). Place the flask in an ice bath and stir the solution.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Redissolve the residue in a small amount of DCM.
-
Carefully neutralize the acidic solution by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 1,5,9-triazanonane. The product can be further purified by column chromatography if necessary.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol utilizes a solution of HCl in 1,4-dioxane for the deprotection.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM in a round-bottom flask.
-
Addition of HCl/Dioxane: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) to the stirred solution at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature. The deprotected product, 1,5,9-triazanonane trihydrochloride, will often precipitate out of the solution as a white solid. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material (typically 1-4 hours).
-
Isolation:
-
Upon completion of the reaction, add diethyl ether to the reaction mixture to further precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold diethyl ether to remove any residual starting material and byproducts.
-
-
Drying: Dry the resulting white solid under vacuum to obtain the pure 1,5,9-triazanonane trihydrochloride salt.
Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: Mechanism of acidic Boc deprotection.
References
Application Notes and Protocols: Selective Acylation of 1,5-Bis-Boc-1,5,9-triazanonane with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis-Boc-1,5,9-triazanonane is a versatile building block in medicinal chemistry and materials science. Its structure features two secondary amines protected by tert-butyloxycarbonyl (Boc) groups and a terminal primary amine. This differential protection allows for selective functionalization of the terminal amine, making it an ideal scaffold for the synthesis of complex molecules, including drug conjugates, linkers for antibody-drug conjugates (ADCs), and targeted imaging agents. The reaction of the terminal amine with carboxylic acids to form a stable amide bond is a fundamental and widely utilized transformation.
These application notes provide detailed protocols for the efficient coupling of carboxylic acids to the terminal amine of this compound using standard amide coupling reagents. The protocols are designed to be robust and applicable to a wide range of carboxylic acids, from simple aliphatic and aromatic acids to more complex drug molecules and reporter tags.
Key Applications
-
Drug Conjugation: Attachment of therapeutic agents to the triazanonane scaffold for targeted delivery.
-
Linker Synthesis: Creation of bifunctional linkers for bioconjugation, such as in the development of ADCs or PROTACs.
-
Surface Modification: Immobilization of the functionalized triazanonane onto surfaces for various biomedical and material science applications.
-
Combinatorial Chemistry: Synthesis of compound libraries for high-throughput screening.
Reaction Principle
The selective acylation of the terminal primary amine of this compound is achieved through a standard amide coupling reaction. The primary amine is significantly more nucleophilic and less sterically hindered than the Boc-protected secondary amines, ensuring high selectivity. A common and efficient method involves the activation of the carboxylic acid using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). HOBt is used to suppress side reactions and minimize racemization if the carboxylic acid has a chiral center.
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a general method for the coupling of a generic carboxylic acid to this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole hydrate (B1144303) (HOBt·H₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt·H₂O (1.2 eq) in anhydrous DCM (or DMF, 10 mL per mmol of carboxylic acid) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM (or DMF).
-
Add the solution of this compound to the activated carboxylic acid mixture, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes) to afford the desired N-acylated product.
Data Presentation
The following table summarizes the results for the synthesis of N-Stearoyl-1,5-Bis-Boc-1,5,9-triazanonane as a representative example.
| Parameter | Value |
| Reactants | |
| This compound | 331.48 g/mol |
| Stearic Acid | 284.48 g/mol |
| Product | N-Stearoyl-1,5-Bis-Boc-1,5,9-triazanonane |
| Molecular Formula | C₃₄H₆₇N₃O₅ |
| Molecular Weight | 613.92 g/mol |
| Reaction Conditions | |
| Coupling Reagents | EDC·HCl, HOBt·H₂O |
| Base | DIPEA |
| Solvent | DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 18 hours |
| Results | |
| Yield | 85% |
| Purity (by LC-MS) | >95% |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.25 (br s, 1H), 3.30-3.10 (m, 8H), 2.18 (t, J=7.6 Hz, 2H), 1.80-1.65 (m, 4H), 1.62 (p, J=7.4 Hz, 2H), 1.45 (s, 18H), 1.35-1.20 (m, 28H), 0.88 (t, J=6.8 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 173.5, 156.0, 79.2, 48.5, 47.8, 39.5, 36.8, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 28.5, 27.2, 25.8, 22.7, 14.1 |
| Mass Spectrometry (ESI+) | m/z: 614.5 [M+H]⁺, 636.5 [M+Na]⁺ |
Visualizations
Reaction Workflow
Application Notes and Protocols for the Synthesis of Nitrogen-Containing Compounds Using 1,5-Bis-Boc-1,5,9-triazanonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 1,5-Bis-Boc-1,5,9-triazanonane as a versatile building block in the synthesis of complex nitrogen-containing compounds. This trifunctional linker, featuring a terminal primary amine and two secondary amines protected with tert-butoxycarbonyl (Boc) groups, is an ideal scaffold for constructing polyamine derivatives, ligands for medicinal chemistry, and various intermediates in drug discovery.
The strategic placement of the Boc protecting groups allows for selective functionalization. The terminal primary amine is readily available for reactions such as acylation or alkylation, while the two secondary amines remain protected. Subsequent deprotection under acidic conditions reveals the secondary amines for further modification, enabling a stepwise and controlled synthetic approach.
Key Applications:
-
Synthesis of Polyamine Conjugates: The terminal amine can be coupled with a variety of molecules, including peptides, fluorophores, or drug molecules, to create sophisticated conjugates for biological studies.
-
Scaffold for Combinatorial Libraries: Sequential functionalization of the three amine groups allows for the generation of diverse libraries of compounds for screening and lead optimization.
-
Preparation of Macrocyclic Ligands: Following deprotection, the triamine backbone can be used in macrocyclization reactions to synthesize chelating agents for metal ions or as components of larger supramolecular structures.
Protocol 1: Acylation of the Terminal Primary Amine via Amide Coupling
This protocol details a standard and highly efficient method for the acylation of the terminal primary amine of this compound with a generic carboxylic acid using HATU as the coupling agent. HATU is favored for its high efficiency, fast reaction times, and suppression of side reactions.
Experimental Protocol: Amide Coupling with HATU
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1–0.5 M.
-
Activation of Carboxylic Acid: Add HATU (1.05 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: To the activated carboxylic acid mixture, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-acylated product.
Data Presentation: Representative Amide Coupling Reaction
| Parameter | Value |
| Starting Material A | This compound |
| Starting Material B | Acetic Acid (Example) |
| Coupling Reagent | HATU |
| Base | DIPEA |
| Solvent | Anhydrous DMF |
| Reaction Time | 2 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purification Method | Flash Column Chromatography |
Visualization: Amide Coupling Workflow
Caption: Workflow for the acylation of this compound.
Protocol 2: Deprotection of Boc Groups
This protocol describes the removal of the two Boc protecting groups to expose the secondary amines for subsequent reactions. Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is a standard and effective method for this transformation.[1]
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected starting material (e.g., the N-acylated product from Protocol 1) (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 25-50% TFA in DCM (v/v).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. The reaction often produces gas (CO₂), so ensure the system is not sealed.[1]
-
Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with additional DCM (3 times) can help remove residual TFA.
-
Isolation: The resulting product is typically the trifluoroacetate (B77799) salt. If the free amine is required, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) followed by extraction. Alternatively, for purification of the salt, the crude material can be triturated with diethyl ether to precipitate the product, which is then collected by filtration.
Data Presentation: Representative Boc Deprotection Reaction
| Parameter | Value |
| Starting Material | N-Acyl-1,5-Bis-Boc-1,5,9-triazanonane |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 50% (v/v) |
| Reaction Time | 2 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (as TFA salt) |
| Purification Method | Trituration with Diethyl Ether |
Visualization: Boc Deprotection and Further Functionalization Pathway
Caption: Synthetic pathway from this compound.
References
The Strategic Role of 1,5-Bis-Boc-1,5,9-triazanonane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis-Boc-1,5,9-triazanonane is a versatile linear polyamine linker that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, characterized by two tert-butyloxycarbonyl (Boc) protected secondary amine groups and a central, unprotected secondary amine, make it an invaluable building block for the synthesis of complex bioactive molecules. The Boc protecting groups offer stability during multi-step syntheses and can be selectively removed under mild acidic conditions, revealing reactive amine functionalities for further conjugation.[1][2] This strategic design allows for the precise and controlled assembly of intricate molecular architectures, including but not limited to, Proteolysis Targeting Chimeras (PROTACs), radiopharmaceuticals, and various bioconjugates.[3]
This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on its application in the synthesis of PROTACs, a revolutionary class of therapeutics designed to induce targeted protein degradation.
Key Applications in Medicinal Chemistry
The trifunctional nature of this compound underpins its utility in several key areas of drug discovery and development:
-
Proteolysis Targeting Chimeras (PROTACs): As a linker, it connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the triazanonane chain are critical for the effective formation of a ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.
-
Radiopharmaceutical Chemistry: The triazanonane scaffold can serve as a chelating agent for various radionuclides used in medical imaging (e.g., PET, SPECT) and targeted radiotherapy. The terminal amine, after deprotection, can be conjugated to a targeting moiety (e.g., antibody, peptide) to direct the radiolabel to specific tissues or cells.
-
Bioconjugation: This linker is employed to conjugate different molecular entities, such as peptides, proteins, or small molecules, to create novel therapeutic or diagnostic agents. The controlled deprotection of the Boc groups allows for sequential conjugation steps.[3]
-
Drug Delivery Systems: Incorporation of this linker into drug delivery systems can enhance their targeting capabilities and pharmacokinetic profiles.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃N₃O₄ | [4] |
| Molecular Weight | 331.45 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | [5] |
| Storage Conditions | -20°C for long-term storage | [6] |
Handling Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid inhalation and contact with skin and eyes.
Experimental Protocols
The following protocols provide detailed methodologies for the key experimental steps involving this compound in the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting groups to yield the free triamine, which can then be used for subsequent conjugation reactions.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected 1,5,9-triazanonane.
Expected Yield: >90%
Protocol 2: Synthesis of a PROTAC using 1,5,9-Triazanonane Linker
This protocol outlines the sequential amide coupling of the deprotected 1,5,9-triazanonane linker with a VHL ligand and a POI ligand.
Materials:
-
Deprotected 1,5,9-triazanonane (from Protocol 1)
-
VHL ligand with a carboxylic acid handle (1.0 eq)
-
POI ligand with an activated ester (e.g., N-hydroxysuccinimide ester) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass spectrometer for characterization
Procedure:
Step 1: Coupling of VHL Ligand to the Linker
-
Dissolve the VHL ligand-COOH (1.0 eq) and the deprotected 1,5,9-triazanonane (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, the reaction mixture can be used directly in the next step or purified by preparative HPLC.
Step 2: Coupling of POI Ligand to the Linker-VHL Conjugate
-
To the solution containing the Linker-VHL conjugate, add the POI ligand-NHS ester (1.0 eq) and DIPEA (1.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and purify the crude PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary (Hypothetical)
| Step | Reactant A | Reactant B | Coupling Agent | Solvent | Yield (%) |
| Boc Deprotection | This compound | TFA | - | DCM | >90 |
| VHL Ligand Coupling | Deprotected 1,5,9-triazanonane | VHL Ligand-COOH | HATU/DIPEA | DMF | 75-85 |
| POI Ligand Coupling | Linker-VHL Conjugate | POI Ligand-NHS ester | - | DMF | 60-70 |
| Overall PROTAC Synthesis Yield | 40-50 |
Visualization of Experimental Workflow and Signaling Pathway
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a PROTAC molecule using this compound as a linker.
Caption: PROTAC Synthesis Workflow.
PROTAC Mechanism of Action: Targeted Protein Degradation Pathway
The diagram below illustrates the signaling pathway of a PROTAC molecule in inducing the degradation of a target Protein of Interest (POI).
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Study of S-Triazines from Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 5. 1,9-BIS-BOC-1,5,9-TRIAZANONANE [chembk.com]
- 6. 1,9-Bis-Boc-1,5,9-triazanonane, 82409-02-07 | BroadPharm [broadpharm.com]
Application Notes and Protocols for 1,5-Bis-Boc-1,5,9-triazanonane in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis-Boc-1,5,9-triazanonane is a bifunctional linker utilized in the development of peptide-based therapeutics. Its structure, featuring two tert-butoxycarbonyl (Boc) protected amine groups and a central secondary amine, allows for a versatile approach to conjugating peptides with other molecules, such as cytotoxic drugs, imaging agents, or other peptides. The Boc protecting groups can be selectively removed under mild acidic conditions, enabling a stepwise conjugation strategy. This linker is particularly valuable in the construction of peptide-drug conjugates (PDCs), where it can connect a targeting peptide to a therapeutic payload, enhancing drug delivery to specific tissues or cells.[1][2]
Key Applications
-
Peptide-Drug Conjugates (PDCs): Serves as a stable linker to connect cytotoxic agents to tumor-targeting peptides, aiming to improve the therapeutic window of the drug.[1][3]
-
Targeted Drug Delivery: Facilitates the attachment of peptides to various drug carriers, such as nanoparticles or liposomes, for targeted delivery.
-
PET Imaging Agents: Can be used to conjugate chelating agents for radionuclides to targeting peptides for use in Positron Emission Tomography (PET) imaging.
-
Branched Peptide Constructs: The triamine backbone allows for the synthesis of branched peptide structures, which can be used to create multivalent ligands or to enhance peptide stability and activity.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₃N₃O₄ | |
| Molecular Weight | 331.45 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and acetonitrile. | [4] |
| Storage | Store at -20°C to prevent degradation. | [5] |
| Boc Deprotection | Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). | [6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and On-Resin Conjugation of this compound
This protocol describes the synthesis of a peptide on a solid support followed by the conjugation of this compound to the N-terminus of the peptide.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
This compound
-
Anhydrous DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on the resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[8][9]
-
Final Fmoc Deprotection: Remove the final Fmoc protecting group from the N-terminus of the peptide by treating the resin with 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.
-
Activation of this compound: In a separate vessel, dissolve this compound (1.5 eq), a coupling reagent (e.g., HBTU, 1.45 eq), and a base (e.g., DIPEA, 3 eq) in anhydrous DMF.
-
Conjugation to Peptide: Add the activated linker solution to the resin-bound peptide and agitate at room temperature for 2-4 hours.
-
Monitoring the Reaction: Monitor the completion of the conjugation reaction using a qualitative test (e.g., Kaiser test).
-
Resin Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide-linker conjugate from the solid support and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet. Purify the conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Expected Yield and Purity:
| Parameter | Expected Value | Notes |
| On-Resin Conjugation Yield | >90% | Can be influenced by the peptide sequence and steric hindrance at the N-terminus. |
| Overall Crude Yield | 50-70% | Dependent on the length and sequence of the peptide. |
| Final Purity (Post-HPLC) | >95% | Purity will depend on the efficiency of the purification process. |
Protocol 2: Boc Deprotection and Secondary Conjugation
This protocol outlines the removal of the Boc protecting groups from the this compound-peptide conjugate and subsequent conjugation of a payload (e.g., a cytotoxic drug).
Materials:
-
Purified this compound-peptide conjugate
-
Deprotection solution (e.g., 30-50% TFA in DCM)
-
Payload with a reactive group (e.g., activated ester)
-
Anhydrous DMF
-
Base (e.g., DIPEA)
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Boc Deprotection: Dissolve the purified peptide-linker conjugate in the deprotection solution and stir at room temperature for 30-60 minutes.[7][10][11][12]
-
Solvent Removal: Remove the solvent and TFA under a stream of nitrogen or by rotary evaporation.
-
Payload Conjugation: Dissolve the deprotected peptide-linker in anhydrous DMF. Add the payload (1.2 eq) and a base (e.g., DIPEA, 3 eq) to the solution.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Purification: Purify the final peptide-drug conjugate by RP-HPLC.
-
Characterization: Confirm the structure and purity of the final product using high-resolution mass spectrometry and analytical RP-HPLC.
Visualizations
Experimental Workflow for Peptide-Drug Conjugate Synthesis
Caption: Workflow for the synthesis of a peptide-drug conjugate using this compound.
Logical Relationship of PDC Components for Targeted Therapy
Caption: Logical relationship of the components of a peptide-drug conjugate.
Signaling Pathways in Targeted Cancer Therapy
While specific signaling pathways affected by therapeutics using the this compound linker are dependent on the conjugated peptide and payload, a common strategy in peptide-based cancer therapy is to target receptors overexpressed on cancer cells. Upon binding and internalization, the released cytotoxic payload can interfere with critical cellular processes. For instance, if the payload is a DNA-damaging agent or a microtubule inhibitor, it will disrupt the cell cycle and induce apoptosis. The targeting peptide itself can also be an antagonist of a signaling pathway crucial for tumor growth and survival.
Generalized Signaling Pathway for a Receptor-Targeted PDC
Caption: Generalized signaling pathway for a receptor-targeted peptide-drug conjugate.
Conclusion
This compound offers a versatile platform for the development of complex peptide-based therapeutics. Its chemical properties allow for controlled, stepwise conjugation strategies, making it a valuable tool for researchers in drug discovery and development. The provided protocols and conceptual diagrams serve as a foundation for the application of this linker in creating novel targeted therapies. Further optimization of reaction conditions may be necessary depending on the specific peptide and payload being utilized.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,9-Bis-Boc-1,5,9-triazanonane, 82409-02-07 | BroadPharm [broadpharm.com]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Experimental protocol for using 1,5-Bis-Boc-1,5,9-triazanonane as a building block
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis-Boc-1,5,9-triazanonane is a versatile linear polyamine building block utilized in a variety of applications within organic synthesis, medicinal chemistry, and bioconjugation.[1][2] Its structure features two secondary amines protected with tert-butyloxycarbonyl (Boc) groups and a terminal primary amine, offering a scaffold for sequential and site-selective modifications. The Boc protecting groups can be readily removed under mild acidic conditions, revealing the secondary amines for further functionalization.[3][4] The terminal primary amine is nucleophilic and can be selectively reacted with various electrophiles, such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones.[3][4]
This building block is particularly valuable in the synthesis of complex molecules, including polyamine conjugates, chelating agents, and linkers for antibody-drug conjugates (ADCs). Its defined three-carbon spacing between nitrogen atoms provides a flexible yet constrained backbone for constructing molecules with specific spatial arrangements.
Key Applications
-
Pharmaceutical Development: Serves as a key intermediate in the synthesis of novel therapeutic agents.[1]
-
Bioconjugation: Employed as a linker to attach biomolecules, such as peptides or antibodies, to other molecules or surfaces.[1]
-
Polymer Chemistry: Acts as a monomer or functionalization agent in the creation of specialized polymers.[1]
-
Organic Synthesis: A versatile building block for the construction of complex nitrogen-containing molecules.[2]
Physicochemical Properties
| Property | Value |
| CAS Number | 122248-82-2 |
| Molecular Formula | C₁₆H₃₃N₃O₄ |
| Molecular Weight | 331.45 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
Protocol 1: Acylation of the Terminal Amine with an NHS Ester
This protocol describes a general procedure for the selective acylation of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
This compound
-
NHS ester of the desired carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the NHS ester (1.05 eq) to the solution.
-
Add TEA or DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes.
Representative Quantitative Data:
| Reactant (NHS Ester) | Reaction Time (h) | Solvent | Base | Purification Method | Yield (%) |
| Biotin-NHS | 6 | DMF | TEA | Column Chromatography | 85 |
| Fluorescein-NHS | 8 | DMF | DIPEA | Column Chromatography | 78 |
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting groups to yield the corresponding triamine.
Materials:
-
Boc-protected substrate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize with saturated NaHCO₃ solution until the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Representative Quantitative Data:
| Substrate | Deprotection Reagent | Reaction Time (h) | Work-up Method | Yield (%) |
| N-Biotin-1,5-Bis-Boc-1,5,9-triazanonane | 20% TFA in DCM | 2 | Basic Extraction | 95 |
| N-FITC-1,5-Bis-Boc-1,5,9-triazanonane | 50% TFA in DCM | 1.5 | Basic Extraction | 92 |
Visualizations
Experimental Workflow: Bioconjugation using this compound
Caption: Workflow for bioconjugation using this compound.
Logical Relationship of Reactive Sites
Caption: Reactivity of functional groups in this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Bis-Boc-1,5,9-triazanonane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield for the synthesis of 1,5-Bis-Boc-1,5,9-triazanonane. This document includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocols
The synthesis of this compound is achieved through the selective protection of the primary amino groups of spermidine (B129725). A common and effective method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent.
Protocol 1: Synthesis of N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine
This protocol is adapted from a general procedure for the chemoselective carbamate (B1207046) protection of primary amino groups in polyamines.[1]
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dimethylformamide (DMF)
-
Standard aqueous workup reagents
Procedure:
-
Dissolve spermidine (1.08 g, 7.40 mmol) in DMF.
-
Add di-tert-butyl dicarbonate (1.1 equivalents per primary amino group).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
Expected Yield: 78%[1]
Characterization Data:
-
Appearance: White solid[1]
-
Melting Point: 70–72 °C[1]
-
¹H NMR (CDCl₃): δ = 1.20–1.30 (br s, 1 H), 1.42 (s, 18 H), 1.52 (m, 4 H), 1.63 (quint, 2 H, J = 7.0 Hz), 2.59 (t, 2 H, J = 6.4 Hz), 2.65 (t, 2 H, J = 6.4 Hz), 3.11 (q, 2 H, J = 5.9 Hz), 3.19 (q, 2 H, J = 6.4 Hz), 4.82 (br s, 1 H), 5.20 (br s, 1 H).[1]
-
¹³C NMR (CDCl₃): δ = 26.9, 27.7, 28.4, 29.5, 38.9, 40.3, 47.4, 49.2, 79.0, 156.0, 156.2.[1]
-
MS (FAB): m/z = 346.3 (MH⁺).[1]
Data Presentation
| Product | Starting Material | Reagent | Solvent | Yield | Reference |
| N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | Spermidine | Di-tert-butyl dicarbonate | DMF | 78% | [1] |
| N¹,N⁸-Bis(benzyloxycarbonyl)spermidine | Spermidine | Dibenzyl carbonate | DMF | 71% | [1] |
| N¹,N⁸-Bis(allyloxycarbonyl)spermidine | Spermidine | Diallyl carbonate | CH₂Cl₂ | 89% | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction is slow or incomplete, what are the possible causes and solutions?
Possible Causes:
-
Low reactivity of the amine: While primary aliphatic amines are generally reactive, factors like steric hindrance or solvent effects can slow down the reaction.
-
Insufficient reagent: An inadequate amount of Boc₂O will lead to incomplete protection.
-
Poor solvent choice: The reaction rate can be highly dependent on the solvent.[2]
Solutions:
-
Increase temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, avoid excessive heat as it can decompose the Boc anhydride.[2]
-
Use a catalyst: While not always necessary for primary amines, a non-nucleophilic base like triethylamine (B128534) (TEA) can be added to facilitate the reaction.
-
Optimize solvent: Solvents like methanol (B129727) have been shown to accelerate Boc protection of amines.[2] Consider switching to or adding a co-solvent.
-
Ensure adequate Boc₂O: Use at least 1.1 equivalents of Boc₂O per primary amine.
Q2: I am observing multiple products on my TLC plate. What are they and how can I improve selectivity?
Possible Side Products:
-
Mono-Boc protected spermidine: Incomplete reaction can lead to the formation of singly protected product.
-
Tri-Boc protected spermidine: Although the secondary amine is less reactive, over-protection can occur, especially with prolonged reaction times or excess reagent.
-
Urea and other byproducts: These can form from the decomposition of Boc₂O, particularly in the presence of a strong base or high temperatures.[3]
Solutions to Improve Selectivity:
-
Control stoichiometry: Carefully measure and add the Boc₂O to favor the di-protection of the primary amines.
-
Monitor the reaction closely: Use TLC to track the disappearance of the starting material and the formation of the desired product. Stop the reaction once the starting material is consumed to minimize over-reaction.
-
Purification: Utilize column chromatography to separate the desired di-Boc product from mono- and tri-Boc byproducts. The polarity difference between these compounds should allow for effective separation.
Q3: My yield is low after purification. What are the common reasons for product loss?
Possible Causes:
-
Incomplete reaction: As discussed in Q1, if the reaction does not go to completion, the yield of the desired product will be inherently low.
-
Product loss during work-up: The Boc-protected product has some water solubility. Multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) are necessary.
-
Decomposition on silica (B1680970) gel: While generally stable, prolonged exposure to silica gel during column chromatography can sometimes lead to partial deprotection if the silica is acidic.
Solutions to Minimize Product Loss:
-
Ensure complete reaction: Before starting the work-up, confirm the reaction has gone to completion via TLC.
-
Optimize extraction: Perform multiple extractions (at least 3) during the aqueous work-up. Washing the combined organic layers with brine can help to remove residual water and water-soluble impurities.
-
Neutralize silica gel: If you suspect product degradation on the column, you can pre-treat the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) to neutralize acidic sites.
Frequently Asked Questions (FAQs)
Q4: Why is it important to protect the primary amines of spermidine?
Protecting the primary amines with a group like Boc allows for selective modification of the secondary amine. The Boc groups can then be removed under mild acidic conditions to regenerate the primary amines, making this a crucial step in the synthesis of more complex polyamine analogues for drug development and other applications.[4]
Q5: Can I use a different protecting group instead of Boc?
Yes, other protecting groups like benzyloxycarbonyl (Cbz) and allyloxycarbonyl (Alloc) can also be used to selectively protect the primary amines of spermidine.[1] The choice of protecting group depends on the desired orthogonality and the reaction conditions planned for subsequent synthetic steps.
Q6: How do I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is a simple and effective method. The starting spermidine is highly polar and will have a very low Rf value. The Boc-protected products are significantly less polar and will move further up the TLC plate. Staining the plate with ninhydrin (B49086) is highly recommended as it will visualize the free amino groups of the starting material and any incompletely reacted products.[5]
Q7: What are the best practices for storing this compound?
The compound should be stored in a cool, dry place, away from strong acids and oxidizing agents.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 1,5-Bis-Boc-1,5,9-triazanonane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the incomplete Boc deprotection of 1,5-Bis-Boc-1,5,9-triazanonane. This resource offers practical solutions to common experimental challenges in a user-friendly question-and-answer format, supplemented with detailed protocols, data tables, and visual workflows.
Troubleshooting Guide
Q1: My Boc deprotection of this compound is incomplete, with starting material remaining. What are the likely causes and how can I resolve this?
Incomplete deprotection is a common issue that can arise from several factors.[1] The primary reasons include insufficient acid strength or concentration, suboptimal reaction conditions, and issues with substrate solubility.[2]
Recommended Actions:
-
Increase Acid Concentration: The most frequent cause of incomplete reaction is inadequate acid.[3] For substrates with multiple basic sites, such as 1,5,9-triazanonane, a stoichiometric excess of acid is required to protonate all nitrogen atoms in addition to catalyzing the Boc cleavage. If using a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), consider increasing the TFA concentration, for example, from 20% to 50%, or even using neat TFA in challenging cases.[4]
-
Extend Reaction Time: The reaction may simply need more time to go to completion.[2] Monitor the reaction progress at regular intervals (e.g., every 30-60 minutes) using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[4]
-
Increase Reaction Temperature: While many Boc deprotections proceed efficiently at room temperature, sterically hindered or less reactive substrates may benefit from gentle heating.[3] However, be cautious as higher temperatures can also promote side reactions.
-
Improve Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and incomplete conversion.[2] If solubility is an issue, consider alternative solvent systems.
Q2: How can I effectively monitor the progress of the deprotection reaction?
Regular monitoring is crucial for optimizing the reaction and preventing over-exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method.[2] The fully deprotected 1,5,9-triazanonane will be significantly more polar than the bis-Boc protected starting material and will have a much lower Rf value. Staining the TLC plate with ninhydrin (B49086) is highly recommended as it produces a distinct color (typically purple or yellow) with primary and secondary amines, confirming the formation of the free amine product.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the desired product, as well as any potential side products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm.[3]
Q3: I am observing side products in my reaction mixture. What are they and how can I prevent their formation?
A common side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation that is generated.[5][6]
-
tert-Butylation: The newly liberated and highly reactive tert-butyl cation can alkylate the nitrogen atoms of the triazanonane backbone, leading to undesired byproducts.
-
Trifluoroacetylation: When using TFA, the deprotected amines can sometimes be acylated by a trifluoroacetyl group, forming a stable amide byproduct.[1]
Prevention with Scavengers:
To minimize these side reactions, it is advisable to add "scavengers" to the reaction mixture.[7] These are reagents that will trap the electrophilic tert-butyl cation.[2] Common scavengers include:
For polyamines, water or TIPS are often good initial choices.
Frequently Asked Questions (FAQs)
Q4: Which acidic condition is better for deprotecting this compound: TFA in DCM or HCl in dioxane?
Both TFA in DCM and 4M HCl in dioxane are standard and effective reagents for Boc deprotection.[1][8]
-
TFA in DCM: This is a very common and generally effective method.[9] A 1:1 mixture of TFA and DCM is often used.[1] The workup typically involves evaporation of the solvent and excess TFA. However, residual TFA can sometimes be difficult to remove completely and may result in an oily product.[10]
-
4M HCl in Dioxane: This is another widely used method that often provides the hydrochloride salt of the amine as a crystalline solid, which can be easier to handle and purify.[8][10] The reaction is typically clean and efficient.[11]
The choice between the two may depend on the downstream application and the desired salt form of the final product.
Q5: Are there any milder or alternative methods for Boc deprotection if my molecule contains other acid-sensitive functional groups?
Yes, if your substrate contains other acid-labile groups, harsher conditions with strong acids like TFA might not be suitable.[2] In such cases, you might consider:
-
Thermal Deprotection: In some instances, Boc groups can be removed by heating in a suitable solvent, sometimes in the absence of an acid catalyst.[12][13]
-
Lewis Acids: Certain Lewis acids, such as ZnBr₂ in CH₂Cl₂, can selectively cleave Boc groups, sometimes with different selectivity compared to protic acids.[9]
-
Greener Methods: Catalyst-free deprotection in hot water has been reported for some substrates, offering an environmentally friendly alternative.[14]
Q6: What is the best way to purify the final 1,5,9-triazanonane product after deprotection?
The fully deprotected 1,5,9-triazanonane is a highly polar and water-soluble polyamine. Standard silica (B1680970) gel chromatography may be challenging due to strong binding to the stationary phase.
-
Acid-Base Extraction: After quenching the reaction, you can basify the aqueous solution and extract the free amine into an organic solvent. However, the high polarity of the triamine might limit the efficiency of this method.
-
Ion-Exchange Chromatography: This is often the most effective method for purifying highly polar amines. The protonated amine can be bound to a cation-exchange resin and then eluted by washing with a basic solution.
-
Precipitation/Crystallization: If the hydrochloride or trifluoroacetate (B77799) salt of the product is a solid, it can be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or MTBE.[4]
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent/Solvent System | Typical Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| TFA / DCM | 20-50% (v/v) | 0 to Room Temp | 30 min - 4 hr | A higher concentration of TFA may be necessary for polyamines.[4][15] |
| Neat TFA | 100% | 0 to Room Temp | 5 min - 1 hr | Used for difficult deprotections; risk of side reactions is higher.[4][15] |
| 4M HCl in Dioxane | 4 M | 0 to Room Temp | 15 min - 2 hr | Often yields a crystalline HCl salt.[8][11] |
| HCl in other solvents | Various | Room Temp | Variable | HCl in methanol (B129727) or ethyl acetate (B1210297) can also be effective.[10][11] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (% v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Traps tert-butyl cations.[4][7] |
| Water | 2.5 - 5% | Traps tert-butyl cations.[4][7] |
| Thioanisole | 5% | Scavenger for tert-butyl cations, particularly useful for protecting tryptophan and methionine residues in peptides.[4] |
| Phenol | 5% | Scavenger for various cationic species.[4] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add an equal volume of trifluoroacetic acid (TFA) dropwise. If scavengers are used (e.g., 2-5% TIPS or water), they should be added to the reaction mixture before the TFA.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by TLC (staining with ninhydrin) or LC-MS.[4]
-
Work-up:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, the resulting residue can be co-evaporated with toluene (B28343) or isopropanol.[10]
-
The crude product (as the TFA salt) can be precipitated by adding ice-cold diethyl ether or methyl tert-butyl ether (MTBE), followed by filtration or centrifugation to collect the solid.[4]
-
Protocol 2: Boc Deprotection using HCl/Dioxane
-
Preparation: Dissolve this compound in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Addition of Reagent: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents per Boc group) to the substrate solution at 0 °C.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the product may precipitate out of the solution during the reaction. Monitor the reaction by TLC or LC-MS.[11]
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with cold dioxane or diethyl ether.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid can then be triturated with diethyl ether to afford the hydrochloride salt of the product as a solid.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Chemical transformation in Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of 1,5-Bis-Boc-1,5,9-triazanonane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, deprotection, and functionalization of 1,5-Bis-Boc-1,5,9-triazanonane. This versatile linker is crucial in various applications, including peptide synthesis, drug development, and bioconjugation. Understanding and mitigating potential side reactions is paramount for achieving high yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a linear polyamine linker where the primary amino groups at positions 1 and 5 are protected by tert-butyloxycarbonyl (Boc) groups. This leaves a reactive secondary amine at position 9, making it a valuable building block for sequential and site-specific modifications in organic synthesis.
Q2: What are the primary applications of this compound?
A2: It is widely used as a linker in the synthesis of complex molecules. Key applications include its use as a scaffold in peptide synthesis, a component in the development of antibody-drug conjugates (ADCs), and as a building block for creating specialized polymers and other nitrogen-containing compounds.
Q3: Under what conditions are the Boc groups typically removed?
A3: The Boc protecting groups are labile to acidic conditions. Deprotection is commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in dioxane.
Troubleshooting Guide: Side Reactions and Avoidance Strategies
Side Reactions During Boc Deprotection
Issue: Incomplete deprotection or the formation of t-butylated byproducts on the target molecule.
Root Cause: The tert-butyl cation generated during the acidic cleavage of the Boc group is a potent alkylating agent. Nucleophilic sites on the substrate or solvent can be alkylated, leading to undesired side products. Incomplete deprotection can result from insufficient acid strength or reaction time.
Solutions:
-
Use of Scavengers: To prevent t-butylation, add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or thioanisole. These compounds effectively trap the tert-butyl cation.
-
Optimization of Acid and Solvent: For sensitive substrates, using a milder acidic condition, such as 4M HCl in dioxane, can be beneficial. It is often recommended to perform the reaction at 0°C to minimize side reactions.
-
Monitoring the Reaction: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete deprotection without prolonged exposure to acidic conditions.
| Condition | Reagent | Temperature | Common Side Product | Prevention |
| Standard | 20-50% TFA in DCM | Room Temperature | t-butylated substrate | Add scavengers (e.g., TIS, TES) |
| Mild | 4M HCl in Dioxane | 0°C to Room Temp | Incomplete deprotection | Increase reaction time, monitor closely |
Side Reactions During Alkylation of the Central Nitrogen
Issue: Multiple alkylations or lack of regioselectivity, leading to a mixture of products.
Root Cause: While the terminal primary amines are protected, the central secondary amine is available for alkylation. However, under certain conditions, especially with highly reactive alkylating agents or strong bases, over-alkylation or reaction at unintended sites can occur.
Solutions:
-
Choice of Alkylating Agent: Use an alkylating agent with appropriate reactivity. For instance, alkyl halides (iodides > bromides > chlorides) offer a range of reactivity that can be tailored to the substrate.
-
Control of Stoichiometry: Use a controlled amount of the alkylating agent (typically 1.0-1.2 equivalents) to minimize the risk of multiple additions.
-
Base Selection: Employ a non-nucleophilic base, such as diisopropylethylamine (DIEA), to avoid competition with the substrate's nucleophilic center.
-
Reaction Temperature: Perform the alkylation at a lower temperature to enhance selectivity.
Intramolecular Cyclization
Issue: Formation of cyclic byproducts, particularly hexahydropyrimidine (B1621009) derivatives.
Root Cause: Linear polyamines like 1,5,9-triazanonane can undergo intramolecular cyclization, especially under conditions that favor the formation of imines or when reacting with certain aldehydes or ketones. For instance, reaction with formaldehyde (B43269) or other aldehydes can lead to the formation of a six-membered hexahydropyrimidine ring. This has been observed in related polyamines like norspermidine.
Solutions:
-
Careful Selection of Reagents: Avoid using reagents that can readily form imines with the secondary amine, especially in the presence of a catalyst that could promote cyclization.
-
Orthogonal Protection Strategy: If cyclization is a persistent issue, consider a different protecting group strategy that allows for the modification of the central nitrogen before the deprotection of the terminal amines.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Preparation: Dissolve this compound (1 equivalent) in dichloromethane (DCM, 10 mL per mmol of substrate).
-
Scavenger Addition: Add triisopropylsilane (TIS) (1.5 equivalents) to the solution.
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) (3 x 10 mL) to remove residual TFA. The resulting triamine trifluoroacetate (B77799) salt can often be used directly in the next step or purified further by crystallization or chromatography.
Protocol 2: Selective N-Alkylation of this compound
-
Preparation: Dissolve this compound (1 equivalent) and the desired alkyl halide (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (10 mL per mmol of substrate).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2 equivalents).
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Reaction Pathways
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key processes.
Caption: Desired deprotection pathway versus a common side reaction.
Caption: Selective mono-alkylation versus over-alkylation.
Caption: Potential intramolecular cyclization side reaction.
Technical Support Center: Purification of 1,5-Bis-Boc-1,5,9-triazanonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,5-Bis-Boc-1,5,9-triazanonane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can arise from both the starting materials and side reactions during the Boc-protection step. These may include:
-
Unreacted 1,5,9-triazanonane (norspermidine): Incomplete reaction will leave the starting triamine in the crude product.
-
Mono-Boc-1,5,9-triazanonane: Incomplete reaction can also lead to the formation of the mono-protected intermediate.
-
Over-protected species (Tri-Boc-1,5,9-triazanonane): While less common due to steric hindrance, it is a potential impurity if the reaction conditions are not carefully controlled.
-
Side products from di-tert-butyl dicarbonate (B1257347) (Boc-anhydride): The reagent itself can introduce impurities. For example, tert-butyl alcohol can be formed from the decomposition of Boc-anhydride.[1]
-
Hydrolyzed Boc-anhydride: Exposure of Boc-anhydride to moisture can lead to the formation of tert-butoxycarboxylic acid, an acidic impurity.[1]
Q2: How can I monitor the progress of the purification of this compound?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification. A recommended TLC system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), often with a small amount of ammonium (B1175870) hydroxide (B78521) to prevent streaking of the free amine-containing compounds. For visualization, the TLC plate can be stained with a ninhydrin (B49086) solution and gently heated. Boc-protected amines will appear as colored spots after the heat-induced cleavage of the Boc group.
Q3: What are the recommended purification techniques for this compound?
A3: The two primary purification techniques are flash column chromatography and recrystallization.
-
Flash Column Chromatography: This is the most common and effective method for separating the desired product from starting materials and byproducts. Silica (B1680970) gel is typically used as the stationary phase with a gradient elution of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step. The choice of solvent is critical and typically involves dissolving the compound in a hot solvent in which it is sparingly soluble at room temperature.
Q4: My purified this compound shows a broad peak in HPLC analysis. What could be the cause?
A4: A broad peak in HPLC can be due to several factors:
-
On-column degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic.[2]
-
Presence of closely related impurities: Co-elution with structurally similar impurities can lead to peak broadening.
-
Column overloading: Injecting too concentrated a sample can cause peak distortion.
-
Poor column condition: The HPLC column may be contaminated or degraded.
Troubleshooting Guides
Flash Column Chromatography
This guide addresses common issues encountered during the purification of this compound by flash column chromatography.
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol eluent system. |
| Product co-elutes with impurities. | The polarity difference between the product and impurities is small. | Use a shallower gradient during elution to improve separation. Consider using a different solvent system, for example, hexane/acetone.[3] |
| Streaking of spots on TLC and poor separation on the column. | The free amine groups on the starting material or mono-Boc intermediate are interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium hydroxide, to the eluent to neutralize the acidic sites on the silica gel. |
| Low recovery of the product. | The product may be partially adsorbing irreversibly to the silica gel. | Deactivate the silica gel by pre-treating it with the mobile phase containing a basic additive before loading the sample. |
| Presence of a UV-active impurity that is not the product. | The impurity could be a byproduct from the Boc-anhydride or other reagents used in the synthesis. | Characterize the impurity using techniques like NMR or mass spectrometry to identify its source and adjust the purification strategy accordingly. |
Recrystallization
This guide provides troubleshooting for the purification of this compound by recrystallization.
| Problem | Potential Cause | Recommended Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent has too low a solubilizing power. | Select a more polar solvent or use a solvent mixture. For example, if the compound is insoluble in hot hexane, try a mixture of hexane and ethyl acetate. |
| The compound "oils out" instead of crystallizing upon cooling. | The solution is supersaturated, or the cooling rate is too fast. The presence of impurities can also inhibit crystallization. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can induce crystallization.[4] |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not concentrated enough. | Evaporate some of the solvent to increase the concentration and then cool again. If crystals still do not form, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then cool. |
| The resulting crystals are of low purity. | Impurities were co-crystallized with the product. | Perform a second recrystallization. Ensure that the initial dissolution is done at the boiling point of the solvent and that the cooling is slow to allow for selective crystallization. |
Data Presentation
The following table summarizes typical purification outcomes for this compound. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
| Purification Method | Mobile Phase / Solvent | Typical Purity (by HPLC) | Typical Yield |
| Flash Column Chromatography | Dichloromethane/Methanol (gradient) | >98% | 70-85% |
| Flash Column Chromatography | Hexane/Acetone (gradient) | >97% | 65-80% |
| Recrystallization | Ethyl Acetate/Hexane | >99% | 50-70% (after chromatography) |
Experimental Protocols
Flash Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane or Hexane/Ethyl Acetate 9:1).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Load the sample onto the top of the silica bed.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by adding a more polar solvent (e.g., Methanol or Acetone). The gradient should be chosen based on the separation observed by TLC.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound and a suitable solvent (e.g., ethyl acetate).
-
Heating: Heat the mixture with stirring until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. The Selection of the Best Derivatization Reagents for the Determination of Polyamines in Home-Made Wine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Improving solubility of 1,5-Bis-Boc-1,5,9-triazanonane in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Bis-Boc-1,5,9-triazanonane. The information is designed to address common challenges related to the solubility of this compound in organic solvents.
Troubleshooting Guide: Improving Solubility
Issue: this compound is not dissolving in my chosen organic solvent.
This guide provides a systematic approach to resolving solubility challenges. Follow these steps to identify a suitable solvent system and achieve complete dissolution.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A step-by-step workflow for troubleshooting the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
Based on the solubility of structurally similar compounds, such as 1,9-Bis-Boc-1,5,9-triazanonane, and general knowledge of Boc-protected polyamines, the following solvents are recommended for initial trials:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are often effective. For a related compound, 1,9-Bis-Boc-1,5,9-triazanonane, a solubility of up to 100 mg/mL in DMSO has been reported, though this may require ultrasonic assistance.[1]
-
Chlorinated Solvents: Dichloromethane (DCM) is another common solvent for Boc-protected compounds and is frequently used in reactions involving these molecules.[2]
-
Other Aprotic Solvents: Acetonitrile may also be a suitable solvent.
Q2: I'm still having trouble dissolving the compound even in the recommended solvents. What can I do?
If initial attempts to dissolve the compound are unsuccessful, consider the following troubleshooting steps:
-
Gentle Heating: Warming the solvent/compound mixture to a modest temperature (e.g., 30-40°C) can significantly improve solubility. However, be cautious of potential degradation at higher temperatures.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up solute-solute interactions and promote dissolution.
-
Co-solvent Systems: If the compound is partially soluble in a non-polar solvent but has better solubility in a polar aprotic solvent, a co-solvent system can be effective. For example, adding a small amount of DMSO or DMF to a suspension of the compound in DCM can lead to complete dissolution.
-
Check Compound Purity: Impurities can sometimes affect the solubility of a compound. Ensure you are using a high-purity grade of this compound.
Q3: Is there any quantitative solubility data available for this compound?
| Compound | Solvent | Solubility | Notes |
| 1,9-Bis-Boc-1,5,9-triazanonane | DMSO | 100 mg/mL | Ultrasonic assistance may be required. The hygroscopic nature of DMSO can impact solubility.[1] |
Factors Influencing Solubility
The solubility of this compound is influenced by several factors related to its molecular structure and the properties of the solvent.
Caption: Key factors influencing the solubility of this compound in organic solvents.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Solvent Selection: Choose an appropriate solvent based on the qualitative data provided in the FAQs (e.g., DMSO, DMF, DCM).
-
Initial Attempt: To a vial containing a known mass of this compound, add the selected solvent in small portions while stirring at room temperature.
-
Gentle Heating (if necessary): If the compound does not fully dissolve, warm the mixture to 30-40°C using a water bath. Swirl or stir the mixture periodically.
-
Sonication (if necessary): If solids persist after gentle heating, place the vial in an ultrasonic bath for 5-10 minute intervals until the compound is fully dissolved.
-
Observation: A successful dissolution will result in a clear, particle-free solution.
Protocol 2: Small-Scale Solubility Testing
This protocol is useful for screening multiple solvents to find the most effective one.
-
Preparation: Dispense a small, equal amount (e.g., 1-2 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a different organic solvent (e.g., DCM, DMF, DMSO, acetonitrile, ethyl acetate, methanol) dropwise, up to a total volume of 0.5 mL.
-
Agitation: Vigorously vortex or shake each vial for 30 seconds.
-
Observation: Observe each vial for complete dissolution. Note which solvents are effective at room temperature.
-
Further Testing: For solvents that did not achieve complete dissolution, apply gentle heating and/or sonication as described in Protocol 1 and record the results.
References
Technical Support Center: Monitoring 1,5-Bis-Boc-1,5,9-triazanonane Reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for monitoring reactions involving 1,5-Bis-Boc-1,5,9-triazanonane by Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the monitoring of reactions such as alkylations, acylations, or deprotection of this compound.
Troubleshooting by Thin-Layer Chromatography (TLC)
Q1: My Boc-protected starting material and product are not visible under a UV lamp. How can I visualize them on the TLC plate?
A1: Compounds lacking a chromophore, such as this compound, will not be UV-active. Visualization requires chemical staining after eluting the TLC plate. The most effective stains for this purpose are:
-
Ninhydrin (B49086) Stain: This is excellent for detecting amines. While Boc-protected amines are initially unreactive, gentle heating of the stained plate with a heat gun will cause the thermolabile Boc group to fall off, revealing the free amine, which then reacts to produce a distinct pink or purple spot.[1][2]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that is very effective for visualizing amines and other oxidizable groups. It produces yellow-to-brown spots on a purple background.[1]
-
Phosphomolybdic Acid (PMA) Stain: This is another good general-purpose stain that can visualize a wide variety of organic compounds.[3]
Q2: My spots are streaking badly on the TLC plate. What causes this and how can I fix it?
A2: Amines, particularly polyamines, are basic and tend to interact strongly with the acidic silica (B1680970) gel on the TLC plate, causing streaking. To resolve this, add a small amount of a basic modifier to your eluting solvent system. A common solution is to add 0.5-1% triethylamine (B128534) (Et₃N) or ammonium (B1175870) hydroxide (B78521) (NH₄OH) to the mobile phase.[3][4] This neutralizes the acidic sites on the silica, leading to sharper, well-defined spots.
Q3: The spots for my starting material and product have very similar Rf values. How can I achieve better separation?
A3: If the polarity difference between your starting material and product is small, achieving good separation can be challenging. Try the following:
-
Change Solvent System: Experiment with different solvent systems. If you are using a standard system like Dichloromethane/Methanol (DCM/MeOH), try adjusting the ratio. You can also try alternative systems like Ethyl Acetate/Hexanes with a MeOH co-solvent or Chloroform/Methanol.
-
Use a Co-spot: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same place.[3] If the two compounds are different, you will see either two distinct spots or an elongated spot. If they are the same, you will see a single, round spot.[5]
-
Double Elution: Run the TLC plate in the same solvent system a second time after drying the plate completely. This can sometimes improve the separation of spots with close Rf values.
Q4: I'm running my reaction in a high-boiling point solvent (e.g., DMF, DMSO), and my TLC is a smear. What should I do?
A4: High-boiling point solvents will not evaporate from the TLC plate at room temperature and will travel with the solvent front, smearing all the spots. To fix this, after spotting your reaction mixture on the plate, place the TLC plate under a high vacuum for 5-10 minutes to remove the residual reaction solvent before placing it in the developing chamber.[5]
Q5: My product is very polar and remains at the baseline (Rf ≈ 0). What eluent system should I try?
A5: If your compound is not moving from the baseline, your eluent is not polar enough. For highly polar amines, a more polar solvent system is required. A typical system for such compounds is Dichloromethane (DCM) and Methanol (MeOH). Start with a higher concentration of MeOH (e.g., 80:20 DCM:MeOH) and add a basic modifier like ammonium hydroxide (NH₄OH) (e.g., 80:20:1 DCM:MeOH:NH₄OH) to improve spot shape.
Troubleshooting by NMR Spectroscopy
Q1: What are the key ¹H NMR signals to identify this compound?
A1: The ¹H NMR spectrum of the starting material is characterized by two key features:
-
A prominent, sharp singlet at approximately 1.4-1.5 ppm , which integrates to 18 protons. This signal corresponds to the two tert-butyl groups of the Boc protectors.[6]
-
A series of complex multiplets between approximately 2.5 and 3.4 ppm , corresponding to the 12 methylene (B1212753) (-CH₂-) protons of the triazanonane backbone.
-
A broad signal for the N-H protons, which may be difficult to observe or may exchange with D₂O.
Q2: How do I confirm the successful removal of the Boc groups in a deprotection reaction?
A2: The most definitive sign of a successful Boc deprotection is the complete disappearance of the large singlet at ~1.4 ppm corresponding to the tert-butyl protons.[7] Concurrently, you should observe a significant upfield or downfield shift in the signals of the methylene protons adjacent to the newly formed free amines.
Q3: The proton signals in my NMR spectrum are broad and poorly resolved. How can I get sharper peaks?
A3: Broad peaks in the NMR of polyamines can be caused by several factors, including the presence of rotamers around the N-Boc amide bond, hydrogen bonding, or a slow rate of proton exchange. To obtain sharper signals, you can try acquiring the spectrum at an elevated temperature (e.g., 50-80 °C).[6] This often increases the rate of conformational exchange, leading to the coalescence of broad signals into sharper peaks.
Q4: The chemical shifts in my spectrum don't perfectly match literature values. Why?
A4: Chemical shifts, especially for protons on or near nitrogen atoms (N-H and α-CH₂), are highly sensitive to the experimental conditions. Factors that can cause shifts include the choice of solvent (e.g., CDCl₃ vs. DMSO-d₆), sample concentration, pH, and temperature.[8][9] Always use the same solvent and similar concentrations when comparing spectra to monitor a reaction.
Data Presentation
Table 1: Recommended TLC Stains for Visualizing this compound and Derivatives
| Stain | Preparation | Visualization | Best For |
| Ninhydrin | 0.3 g ninhydrin in 100 mL of n-butanol and 3 mL of acetic acid.[3] | Dip plate and heat gently with a heat gun until colored spots appear. | Primary and secondary amines. Boc-amines appear after heating.[2][10] |
| KMnO₄ | 1.5 g KMnO₄, 10 g K₂CO₃, 0.25 mL 10% NaOH in 200 mL water.[1] | Dip plate; spots appear instantly at room temperature. | General stain for oxidizable groups, excellent for amines.[1] |
| PMA | 10 g phosphomolybdic acid in 100 mL of ethanol.[3] | Dip plate and heat with a heat gun. | General purpose stain for most organic compounds. |
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | This compound (Reactant) | 1,5,9-Triazanonane (Deprotected Product) |
| -C(CH₃)₃ | ~1.45 ppm (s, 18H) | Signal Absent |
| -NH- | Broad signal, variable | Broad signal, variable |
| -CH₂- | ~2.6 - 3.4 ppm (m, 12H) | ~2.5 - 3.0 ppm (m, 12H) (Shifts expected) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: General Procedure for Monitoring an Alkylation Reaction by TLC
This protocol describes the monitoring of a reaction where this compound is alkylated at the central secondary amine.
-
Prepare the TLC Chamber: Pour a solvent system (e.g., 95:5 DCM:MeOH with 0.5% Et₃N) into a TLC chamber to a depth of ~0.5 cm. Cover the chamber and allow it to saturate for at least 10 minutes.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a light pencil line ~1 cm from the bottom.
-
Lane 1 (SM): Spot the starting material, this compound.
-
Lane 2 (Co): Co-spot the starting material and the reaction mixture on top of each other.
-
Lane 3 (RM): Spot the reaction mixture.
-
-
Develop the Plate: Place the spotted TLC plate in the saturated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the spots using a suitable stain (e.g., KMnO₄ or Ninhydrin with heating) as described in Table 1.
-
Analyze the Results: The reaction is complete when the spot corresponding to the starting material (Lane 1) is no longer visible in the reaction mixture lane (Lane 3), and a new spot corresponding to the product has appeared.
Protocol 2: General Procedure for Monitoring a Deprotection Reaction by ¹H NMR
-
Acquire a Reference Spectrum: Before starting the reaction, acquire a ¹H NMR spectrum of the pure starting material, this compound, in a deuterated solvent (e.g., CDCl₃).
-
Prepare the Reaction Sample: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the acid used for deprotection).
-
Sample Work-up: Perform a simple work-up on the aliquot. This may involve diluting with an organic solvent, washing with water or brine to remove salts or water-soluble reagents, and drying the organic layer.
-
Solvent Removal: Evaporate the solvent from the worked-up sample under reduced pressure.
-
Acquire the Spectrum: Dissolve the residue in the same deuterated solvent used for the reference spectrum and acquire the ¹H NMR.
-
Analyze the Results: Compare the reaction spectrum to the reference. The reaction is complete when the characteristic singlet for the Boc group at ~1.45 ppm has completely disappeared.
Visual Guides
Caption: TLC Troubleshooting Workflow.
Caption: NMR Reaction Monitoring Logic.
References
- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 2. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
Technical Support Center: Synthesis of 1,5-Bis-Boc-1,5,9-triazanonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Bis-Boc-1,5,9-triazanonane. This guide addresses common challenges encountered during the selective protection of the primary amino groups of 1,5,9-triazanonane (norspermidine).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is yielding a mixture of products, including mono-Boc, di-Boc, and tri-Boc protected species. How can I improve the selectivity for the desired 1,5-Bis-Boc product?
A1: Achieving high selectivity for the di-Boc product over other species is a primary challenge in this synthesis. Several factors can be optimized:
-
Stoichiometry of (Boc)₂O: Carefully control the molar equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Using a slight excess (e.g., 2.1-2.2 equivalents) relative to the starting 1,5,9-triazanonane can favor the formation of the di-Boc product. A large excess will likely lead to the formation of the undesired tris-Boc derivative.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the more reactive primary amines over the sterically hindered secondary amine.
-
Slow Addition of (Boc)₂O: Instead of adding the (Boc)₂O all at once, a slow, dropwise addition of a solution of (Boc)₂O to the reaction mixture can help maintain a low concentration of the protecting agent, thereby favoring the reaction with the more accessible primary amines.
-
Choice of Solvent: The reaction is often performed in solvents like dichloromethane (B109758) (DCM) or a mixture of water and a miscible organic solvent like dioxane or THF. The choice of solvent can influence the relative reactivity of the amine groups.
Q2: The starting material, 1,5,9-triazanonane, has poor solubility in my organic solvent. What can I do?
A2: Polyamines like 1,5,9-triazanonane can indeed have limited solubility in non-polar organic solvents. Here are some strategies to address this:
-
Use of a Co-solvent: Employing a more polar co-solvent such as dimethylformamide (DMF) or using an aqueous-organic solvent system can improve the solubility of the starting material.
-
Reaction in Aqueous Base: Performing the reaction in an aqueous solution with a base like sodium hydroxide (B78521) or sodium carbonate can both deprotonate the amine groups, increasing their nucleophilicity, and improve the solubility of the polyamine salt.
Q3: I am struggling to purify the this compound from the reaction mixture. What is the recommended purification method?
A3: Purification can be challenging due to the similar polarities of the desired product and the various side products.
-
Column Chromatography: The most effective method for separating the desired di-Boc product from the starting material, mono-Boc, and tris-Boc species is typically column chromatography on silica (B1680970) gel.
-
Solvent System for Chromatography: A gradient elution is often necessary. Start with a less polar eluent system (e.g., dichloromethane or ethyl acetate/hexanes) and gradually increase the polarity by adding methanol (B129727). For example, a gradient of 0-10% methanol in dichloromethane is a common starting point.
-
Acid-Base Extraction: An initial workup using acid-base extraction can help to remove some impurities. The desired product, with its protected primary amines and a free secondary amine, will have different solubility properties at various pH levels compared to the fully protected or unprotected species. For instance, washing the organic layer with a dilute acid solution can help remove any remaining unreacted starting material.
Q4: My overall yield is consistently low. What are the critical parameters to check?
A4: Low yields can result from a combination of factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time or the amount of (Boc)₂O.
-
Side Product Formation: As discussed in Q1, lack of selectivity is a major cause of low yields of the desired product. Re-evaluate your reaction conditions to minimize the formation of mono- and tris-Boc derivatives.
-
Losses during Workup and Purification: Ensure efficient extraction and be careful during column chromatography to avoid broad fractions that lead to product loss.
-
Purity of Starting Materials: Ensure the 1,5,9-triazanonane and (Boc)₂O are of high purity. Impurities in the starting materials can lead to side reactions and lower yields.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, adapted from procedures for similar polyamines.
Materials:
-
1,5,9-Triazanonane (Norspermidine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,5,9-triazanonane (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (2.1-2.2 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the stirred solution of 1,5,9-triazanonane over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by TLC, staining with ninhydrin (B49086) to visualize the amine groups.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect the fractions containing the desired product (as identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.
-
Data Presentation
| Parameter | Condition | Expected Outcome/Yield |
| Starting Material | 1,5,9-Triazanonane | N/A |
| Protecting Agent | Di-tert-butyl dicarbonate | N/A |
| Molar Ratio (Amine:(Boc)₂O) | 1 : 2.1-2.2 | Favors di-Boc formation |
| Solvent | Dichloromethane | Good solubility for product |
| Reaction Temperature | 0 °C to Room Temperature | Enhanced selectivity |
| Reaction Time | 12-18 hours | Complete reaction |
| Purification Method | Silica Gel Column Chromatography | >95% purity |
| Eluent System | 0-10% Methanol in Dichloromethane | Effective separation |
| Typical Yield | 60-80% | Varies with scale and purity |
Visualizations
Preventing hydrolysis of Boc groups during storage of 1,5-Bis-Boc-1,5,9-triazanonane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of the Boc groups in 1,5-Bis-Boc-1,5,9-triazanonane during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for this compound is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting groups. The Boc group is known to be stable under neutral and basic conditions but is labile in the presence of acid.[1][2] Trace amounts of acidic impurities in solvents, on glassware, or absorbed atmospheric carbon dioxide (which can form carbonic acid in the presence of moisture) can lead to gradual deprotection over time.
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure maximum stability and prevent hydrolysis of the Boc groups, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (for long-term storage) | Reduces the rate of potential chemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents reaction with atmospheric CO2 and moisture. |
| Container | Tightly sealed amber glass vial with a secure cap | Protects from light and prevents ingress of air and moisture. |
| Form | As a dry solid | Minimizes the potential for hydrolysis, which requires water. |
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially if the solvent has not been rigorously dried and de-gassed. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent (e.g., anhydrous Dichloromethane or THF) under an inert atmosphere and store at low temperatures (-20°C or below).
Q4: How can I detect if my sample has started to hydrolyze?
A4: Hydrolysis can be detected by analytical techniques that can distinguish between the parent compound and its deprotected forms (mono-Boc and the fully deprotected triamine). The most common methods are:
-
¹H NMR Spectroscopy: The most definitive method. The presence of the Boc group is indicated by a sharp singlet at approximately 1.4 ppm, which integrates to 18 protons (9 protons for each of the two Boc groups). A decrease in the integral of this peak relative to other protons on the molecule, or the appearance of new signals corresponding to the deprotected amine, indicates hydrolysis.[3][4]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the fully protected, mono-protected, and unprotected forms. The appearance of new, more polar peaks is a sign of degradation.[5]
-
Thin-Layer Chromatography (TLC): A quick, qualitative check. The deprotected products are more polar and will have a lower Rf value than the parent compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new, more polar spots on TLC analysis of a stored sample. | Hydrolysis of one or both Boc groups. This is likely due to exposure to acidic conditions, which can be caused by moisture and atmospheric CO2. | 1. Confirm hydrolysis using ¹H NMR or HPLC. 2. If degradation is minimal, the material may still be usable, but it should be purified by column chromatography if high purity is required. 3. Review storage procedures. Ensure the compound is stored as a solid in a tightly sealed vial under an inert atmosphere at or below -20°C. |
| The integral of the Boc-group singlet in the ¹H NMR spectrum is lower than expected. | Partial deprotection has occurred. The ratio of the Boc singlet integral to the integrals of the backbone protons can be used to quantify the extent of hydrolysis. | 1. Quantify the purity of your material using quantitative NMR (qNMR) with an internal standard. 2. If the purity is no longer acceptable for your experiment, repurify the compound. 3. For future storage, ensure the vial is properly sealed and flushed with an inert gas before storing at low temperature. |
| The solid material has changed in appearance (e.g., clumping, discoloration). | Moisture absorption and/or oxidation. Amines can be hygroscopic and may oxidize upon exposure to air, which can be indicated by a change in color.[6] | 1. Assess the purity of the material by HPLC and NMR. 2. If significant degradation or impurity is observed, the material may need to be repurified or discarded. 3. Always handle the solid in a dry environment (e.g., a glove box or under a stream of inert gas) and store it in a desiccator before placing it in the freezer. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Hydrolysis
This protocol describes a general method to separate this compound from its potential hydrolysis products. Note: This method may require optimization for your specific HPLC system.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve in 1 mL of acetonitrile.
-
Inject 10 µL onto the column.
-
-
Expected Elution Profile: The fully deprotected triamine will be the most polar and elute first, followed by the mono-Boc intermediate, and finally the parent this compound.
Protocol 2: Quantitative NMR (qNMR) for Assessing Purity
This protocol allows for the precise determination of the purity of this compound.[3][7][8]
-
Materials:
-
This compound sample.
-
Internal Standard (IS) with a known purity (e.g., maleic anhydride, dimethyl sulfone). The IS should have a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the this compound sample into a clean vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (typically 30-60 seconds is sufficient for accurate quantification).
-
-
Data Analysis:
-
Carefully integrate the singlet corresponding to the 18 protons of the two Boc groups of the analyte (I_analyte).
-
Integrate the signal of the internal standard (I_IS).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (N_analyte = 18)
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 5. Protection against radiation-induced degradation of DNA bases by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Status of the Polyamine Research Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Technical Support Center: Optimizing Coupling Reactions with 1,5-Bis-Boc-1,5,9-triazanonane
Welcome to the technical support center for 1,5-Bis-Boc-1,5,9-triazanonane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during coupling reactions with this versatile linker. The following information is curated from established principles of organic synthesis and best practices for handling sterically hindered and Boc-protected polyamines.
Disclaimer: Detailed experimental protocols and optimization data specifically for this compound are not extensively available in the public domain. Therefore, the protocols and troubleshooting advice provided herein are representative examples based on general knowledge of similar chemical transformations. Researchers should consider these as starting points and optimize conditions for their specific substrates and desired products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a linear polyamine linker where the primary amines at positions 1 and 5 are protected with tert-butyloxycarbonyl (Boc) groups, leaving the central secondary amine at position 9 available for conjugation.[1][2] Its primary applications are in:
-
Pharmaceutical Development: As an intermediate in the synthesis of novel drug candidates, particularly for neurological disorders.[1]
-
Bioconjugation: To link biomolecules, such as peptides or antibodies, to other molecules or surfaces for applications like targeted drug delivery.[1]
-
Polymer Chemistry: As a building block for specialized polymers used in drug delivery and tissue engineering.[1]
Q2: Which functional groups can I couple to the reactive amine of this compound?
The free secondary amine at the 9-position is nucleophilic and can react with a variety of electrophilic functional groups, including:
-
Activated esters (e.g., N-hydroxysuccinimide [NHS] esters)
-
Carboxylic acids (in the presence of a coupling agent)
-
Acyl chlorides
-
Isocyanates and isothiocyanates
-
Aldehydes and ketones (via reductive amination)
Q3: How do I remove the Boc protecting groups?
The Boc groups are labile to acidic conditions.[3] Common methods for Boc deprotection include:
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Hydrogen chloride (HCl) in an organic solvent such as dioxane or methanol (B129727).
It is crucial to select deprotection conditions that are compatible with the rest of your molecule.
Troubleshooting Guide
Low Yield in Amide Coupling Reactions
Problem: I am observing low yields when coupling a carboxylic acid to this compound.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance: The secondary amine of the triazanonane and/or the carboxylic acid substrate are sterically bulky, impeding the reaction. | 1. Use a more potent coupling reagent: Switch from standard carbodiimides (e.g., EDC) to uronium/phosphonium-based reagents like HATU, HBTU, or PyBOP. 2. Increase reaction temperature: Gently heating the reaction can provide the necessary activation energy. 3. Prolong reaction time: Allow the reaction to proceed for a longer duration (monitor by TLC or LC-MS). |
| Suboptimal Coupling Reagent: The chosen coupling reagent is not effective for the specific substrates. | Refer to the table below for a comparison of common coupling reagents. |
| Poor Solubility: Reactants are not fully dissolved in the reaction solvent. | Use a more polar aprotic solvent like DMF or NMP. Ensure all components are fully dissolved before proceeding. |
| Inappropriate Base: The base used may not be optimal for the reaction. | Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. |
Table 1: Comparison of Common Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Advantages | Considerations |
| EDC/HOBt | Carbodiimide | Cost-effective, common. | May be insufficient for highly hindered substrates. |
| HATU | Uronium | Highly effective for hindered amines, fast reaction times. | More expensive, can lead to side products if not used correctly. |
| HBTU | Uronium | Similar to HATU, widely used. | Can also form guanidinium (B1211019) byproducts. |
| PyBOP | Phosphonium | Powerful activating agent, good for hindered systems. | Produces carcinogenic HMPA as a byproduct. |
Side Reactions
Problem: I am observing significant side product formation.
Possible Causes and Solutions:
| Side Product | Possible Cause | Suggested Solution |
| Over-acylation/alkylation: If Boc deprotection occurs in situ, the newly freed primary amines can also react. | Ensure the reaction conditions are not acidic, which could lead to premature Boc deprotection. Use a non-acidic workup. | |
| Epimerization: If coupling a chiral carboxylic acid, loss of stereochemical integrity can occur. | Use coupling additives like HOBt or Oxyma to suppress racemization. Lowering the reaction temperature can also be beneficial. | |
| Guanidinium byproduct formation: When using uronium-based coupling reagents (e.g., HATU, HBTU). | This is a common byproduct. Purification by column chromatography is typically required. |
Purification Challenges
Problem: I am having difficulty purifying my final coupled product.
Possible Causes and Solutions:
| Issue | Suggested Solution |
| Product is highly polar: The product may be difficult to elute from silica (B1680970) gel. | 1. Use a more polar eluent system for column chromatography (e.g., DCM/Methanol with a small amount of ammonium (B1175870) hydroxide). 2. Consider reverse-phase chromatography if the compound is sufficiently soluble in water/acetonitrile or water/methanol. |
| Product co-elutes with byproducts: The polarity of the product and byproducts are very similar. | 1. Optimize the solvent system for column chromatography. 2. Consider alternative purification techniques such as preparative HPLC or crystallization. |
Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with a Carboxylic Acid using HATU
This protocol provides a starting point for the acylation of the secondary amine of this compound.
Caption: Workflow for amide coupling.
Methodology:
-
To a solution of the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the substrates.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol is a starting point for the alkylation of the secondary amine via reductive amination.
Caption: Workflow for reductive amination.
Methodology:
-
Dissolve this compound (1.0 equivalent) and the aldehyde (1.1 equivalents) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Troubleshooting Flowchart
Caption: Troubleshooting low yield.
For further assistance, please consult standard organic chemistry literature on peptide coupling and reductive amination, paying close attention to examples involving sterically hindered secondary amines.
References
Identifying and removing impurities from 1,5-Bis-Boc-1,5,9-triazanonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Bis-Boc-1,5,9-triazanonane. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My Boc-protection reaction of 1,5,9-triazanonane is incomplete. What are the common causes and how can I resolve this?
A1: Incomplete reactions are a common issue. Here are several factors to consider:
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). A common starting point is 2.2 to 2.5 equivalents of (Boc)₂O per equivalent of 1,5,9-triazanonane.
-
Reaction Time and Temperature: While the reaction is often performed at room temperature, it may require several hours to overnight for completion. Gentle heating (e.g., to 40°C) can sometimes accelerate the reaction, but be cautious as excessive heat can decompose (Boc)₂O.
-
Base: The choice and amount of base are critical. Triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are commonly used. Ensure at least 2 equivalents of base are used to neutralize the protons released from the amine groups.
-
Solvent: Dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water are common solvents. Ensure your starting material is fully dissolved.
Troubleshooting Steps:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction stalls, consider adding another portion of (Boc)₂O and base.
-
Ensure your reagents are of high quality and not degraded.
Q2: I am having difficulty purifying this compound by column chromatography. The separation is poor. What can I do?
A2: Poor separation during column chromatography is often due to an inappropriate solvent system or issues with the stationary phase.
-
Solvent System: A common eluent for Boc-protected amines is a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. For more polar impurities, adding a small amount of methanol (B129727) (1-5%) to the ethyl acetate/hexanes mixture can be effective. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of the amine spots on the silica (B1680970) gel.
-
TLC Analysis: Before running a column, always optimize your solvent system using TLC to ensure good separation between your desired product and impurities.
-
Column Packing: Ensure your column is packed properly to avoid channeling.
Q3: How can I identify the common impurities in my sample of this compound?
A3: The most common impurities can be identified by a combination of TLC and NMR spectroscopy.
-
Thin Layer Chromatography (TLC):
-
Unreacted 1,5,9-triazanonane: Will remain at the baseline in most organic solvent systems.
-
Mono-Boc-1,5,9-triazanonane: Will have a lower Rf value (be more polar) than the desired di-Boc product.
-
This compound: Will have the highest Rf value (be the least polar).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mono-Boc impurity: Will show a single large singlet around 1.45 ppm in the ¹H NMR spectrum, corresponding to the nine protons of one Boc group. The integration of this peak will be lower than expected for the di-Boc product. You will also observe signals corresponding to the unprotected amine protons.
-
Residual Solvents: Peaks corresponding to solvents used in the reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane) may be present.
-
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective purification method if the product is a solid and the impurities have different solubilities. For Boc-protected polyamines, which are often oils or low-melting solids, recrystallization can be challenging. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexanes, petroleum ether) until the solution becomes cloudy. Allowing the solution to stand, often at a reduced temperature, may induce crystallization.
Troubleshooting Guide: Identifying and Removing Impurities
This guide provides a systematic workflow for identifying and removing common impurities from this compound.
Caption: Troubleshooting workflow for impurity identification and removal.
Data Presentation
The following tables summarize the characteristics of this compound and its common impurities.
Table 1: TLC and Physical Properties of Key Compounds
| Compound | Structure | Expected Rf (10% MeOH in DCM) | Physical State |
| 1,5,9-triazanonane | H₂N-(CH₂)₃-NH-(CH₂)₃-NH₂ | ~0.1 | Oil |
| 1-Boc-1,5,9-triazanonane | Boc-NH-(CH₂)₃-NH-(CH₂)₃-NH₂ | ~0.4 | Oil |
| This compound | Boc-NH-(CH₂)₃-NH-(CH₂)₃-NH-Boc | ~0.8 | Oil or Low-Melting Solid |
Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | ~3.15 (q, 4H), ~2.65 (t, 4H), ~1.65 (p, 4H), 1.45 (s, 18H) | ~156.0, ~79.0, ~47.5, ~39.0, ~29.0, 28.5 |
| 1-Boc-1,5,9-triazanonane (Impurity) | ~3.15 (q, 2H), ~2.75 (t, 2H), ~2.65 (m, 4H), ~1.65 (m, 4H), 1.45 (s, 9H) | ~156.0, ~79.0, ~48.0, ~40.0, ~39.0, ~32.0, ~29.0, 28.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Experimental Protocols
Synthesis of this compound
-
To a solution of 1,5,9-triazanonane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in DCM (5 mL/mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (10% MeOH in DCM, stained with ninhydrin).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the solution onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5% triethylamine to the eluent to minimize tailing.
-
Collect fractions and analyze by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Validation & Comparative
A Comparative Guide to Alternative Protecting Groups for Triazanonane Synthesis
For researchers, scientists, and drug development professionals, the synthesis of triazanonane scaffolds is a critical step in the development of various therapeutic and diagnostic agents. The choice of protecting group for the amine functionalities is a crucial decision that significantly impacts the overall efficiency, yield, and orthogonality of the synthetic strategy. While the tert-butyloxycarbonyl (Boc) group is widely used, a range of alternative protecting groups offer distinct advantages in terms of stability, deprotection conditions, and compatibility with other functionalities. This guide provides an objective comparison of the performance of common alternatives to Boc, including Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), Allyloxycarbonyl (Alloc), and p-Toluenesulfonyl (Tosyl) groups, in the context of 1,4,7-triazacyclononane (B1209588) (TACN) synthesis, supported by experimental data.
Comparison of Protecting Group Performance in Triazanonane Synthesis
The selection of an appropriate protecting group is dictated by the specific requirements of the synthetic route, including the need for orthogonal deprotection, stability to various reaction conditions, and the ease of removal. The following table summarizes the performance of Boc and its alternatives in the synthesis of protected 1,4,7-triazacyclononane derivatives.
| Protecting Group | Reagents for Protection | Typical Reaction Conditions | Product | Yield (%) | Deprotection Conditions | Reference |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) | Dichloromethane (B109758), rt, overnight | 1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane | 83 | TFA in DCM or neat TFA | [1] |
| Cbz | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | THF/H₂O, 0 °C to rt, 20 h | 1,4,7-Tribenzyl-1,4,7-triazacyclononane | 90 (for a similar amine) | H₂, Pd/C, 60 °C, 40 h | [] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (Ts-Cl), NaOH | Toluene (B28343)/H₂O, 90 °C, 1.5 h | N,N',N''-Tris(p-toluenesulfonyl)diethylenetriamine | 89 | H₂SO₄, 140 °C, 5-6 h | [3] |
| Fmoc | Fmoc-OSu, DIEA | Dichloromethane, 0 °C to rt | N,N'-Di-Fmoc-1,4,7-triazacyclononane | Not specified in literature for TACN | 20% Piperidine (B6355638) in DMF | [4] |
| Alloc | Alloc-Cl, Base | Not specified in literature for TACN | N,N'-Di-Alloc-1,4,7-triazacyclononane | Not specified in literature for TACN | Pd(PPh₃)₄, Scavenger | [5] |
Orthogonal Protection and Deprotection Strategies
A key advantage of using a variety of protecting groups is the ability to achieve orthogonal deprotection, allowing for the selective removal of one group in the presence of others. This is particularly crucial in the synthesis of complex, asymmetrically functionalized triazanonane derivatives.
Experimental Protocols
Synthesis of 1,4-Bis(tert-butoxycarbonyl)-1,4,7-triazacyclononane (Di-Boc-TACN)[1]
To a solution of 1,4,7-triazacyclononane (1.0 eq) in dichloromethane, triethylamine (2.5 eq) is added. The mixture is stirred at room temperature, and then a solution of di-tert-butyl dicarbonate (2.1 eq) in dichloromethane is added dropwise. The reaction is stirred overnight at room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Synthesis of 1,4,7-Tribenzyl-1,4,7-triazacyclononane (Tri-Cbz-TACN) - General Procedure[2]
To a solution of the amine (1.0 eq) in a mixture of THF and water (2:1), sodium bicarbonate (2.0 eq) is added at 0 °C. Benzyl chloroformate (1.5 eq) is then added, and the solution is stirred for 20 hours at the same temperature. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica (B1680970) gel column chromatography to yield the Cbz-protected amine.
Synthesis of N,N',N''-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Tri-Tosyl-TACN)[3]
To a vigorously stirred mixture of diethylenetriamine (B155796) (1.0 eq) and sodium hydroxide (B78521) in toluene and water, p-toluenesulfonyl chloride (3.1 eq) is added portion-wise. The reaction mixture is heated to 90 °C for 1.5 hours. After cooling, the solid product is collected by filtration, washed with water, and dried to yield N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine. This intermediate is then cyclized with ethylene (B1197577) glycol ditosylate in the presence of a base to afford the tri-tosylated triazacyclononane.
General Deprotection Protocols
-
Boc Deprotection: The Boc-protected compound is dissolved in dichloromethane and treated with an excess of trifluoroacetic acid at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed in vacuo.
-
Cbz Deprotection (Hydrogenolysis): The Cbz-protected compound is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the starting material is consumed. The catalyst is removed by filtration through Celite, and the solvent is evaporated.[]
-
Tosyl Deprotection: The tosyl-protected compound is heated in concentrated sulfuric acid at 140 °C for 5-6 hours. The reaction mixture is then carefully poured onto ice and neutralized with a strong base to precipitate the free amine.[3]
-
Fmoc Deprotection: The Fmoc-protected compound is dissolved in N,N-dimethylformamide (DMF), and a 20% solution of piperidine in DMF is added. The reaction is typically complete within 30 minutes at room temperature.
-
Alloc Deprotection: The Alloc-protected compound is dissolved in an appropriate solvent (e.g., THF or DCM), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) is added, followed by a scavenger such as phenylsilane (B129415) or morpholine. The reaction is stirred at room temperature until completion.[5]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the synthesis of a selectively mono-functionalized triazanonane derivative using an orthogonal protection strategy.
Conclusion
While Boc remains a workhorse protecting group for triazanonane synthesis due to its ease of introduction and removal, alternative protecting groups like Cbz, Fmoc, Alloc, and Tosyl offer a valuable toolbox for researchers. The choice of protecting group should be guided by the principles of orthogonality and compatibility with the overall synthetic strategy. Cbz provides a robust, acid- and base-stable option removable by hydrogenolysis. Fmoc offers mild, base-labile deprotection, ideal for acid-sensitive substrates. Alloc allows for very mild, palladium-catalyzed deprotection. The Tosyl group, while requiring harsh deprotection conditions, is extremely robust and suitable for syntheses involving strong reagents. By leveraging the distinct properties of these protecting groups, chemists can design more efficient and versatile routes to complex triazanonane-based molecules for a wide range of applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 3. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1,5-Bis-Boc-1,5,9-triazanonane in Solid-Phase vs. Solution-Phase Synthesis
For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is a critical decision that influences the efficiency, scalability, and purity of the final product. This guide provides an objective comparison of solid-phase and solution-phase synthesis utilizing the versatile polyamine linker, 1,5-Bis-Boc-1,5,9-triazanonane. This linker, with its two Boc-protected primary amines and a reactive secondary amine, is a valuable building block for constructing complex molecules, including drug conjugates and peptidomimetics. The following sections detail the experimental protocols, present comparative data, and illustrate the workflows for both synthetic approaches.
At a Glance: Key Differences and Performance Metrics
The selection between solid-phase synthesis (SPS) and solution-phase synthesis (SPS) is often dictated by the specific goals of the project. Solid-phase synthesis excels in its ease of purification and potential for automation, making it ideal for the rapid synthesis of libraries of compounds. In contrast, solution-phase synthesis is often more amenable to large-scale production and allows for more traditional purification and characterization of intermediates.
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
| Principle | The growing molecule is covalently attached to an insoluble solid support (resin). Reagents are added in excess to drive reactions to completion, and purification is achieved by washing the resin. | All reactants are dissolved in a suitable solvent. Intermediates are isolated and purified after each step. |
| Purification | Simplified purification by filtration and washing of the resin. Final product is cleaved from the resin and purified. | Requires purification of each intermediate, often by chromatography or crystallization, which can be time-consuming. |
| Reaction Monitoring | Typically monitored by qualitative tests (e.g., Kaiser test) on resin samples. | Can be monitored by standard analytical techniques (TLC, LC-MS, NMR). |
| Scalability | Excellent for small to medium scale (mg to g). Large-scale synthesis can be challenging and expensive. | Generally more scalable to industrial quantities (kg). |
| Typical Yield | Overall yields can be lower due to multiple steps on the resin, though individual step yields are high. | Yields can be optimized at each step, potentially leading to higher overall yields for well-defined processes. |
| Purity of Final Product | Can be high after final cleavage and purification, but deletion or truncated sequences can be common impurities. | Purity is assessed at each stage, leading to a well-characterized final product. |
Representative Experimental Data
The following tables summarize representative quantitative data for the synthesis of polyamine conjugates using methodologies analogous to those employing this compound.
Table 1: Solid-Phase Synthesis of a Polyamine Conjugate
| Step | Reaction/Process | Reagents/Conditions | Time | Yield | Purity |
| 1 | Resin Loading | 2-Chlorotrityl chloride resin, Polyamine, DIPEA, DCM | 4 h | ~70% loading | N/A |
| 2 | Boc Deprotection | 20% Piperidine (B6355638) in DMF | 20 min | Quantitative | N/A |
| 3 | Coupling | Carboxylic acid, HBTU, HOBt, DIPEA, DMF | 2 h | >95% | N/A |
| 4 | Cleavage | TFA/TIPS/H₂O (95:2.5:2.5) | 2 h | ~85% | >90% (crude) |
| 5 | Final Purification | Preparative HPLC | - | ~60% (isolated) | >98% |
Table 2: Solution-Phase Synthesis of a Polyamine Conjugate
| Step | Reaction/Process | Reagents/Conditions | Time | Yield | Purity |
| 1 | Coupling (Alkylation) | Di-Boc-polyamine, Bromo-functionalized molecule, K₂CO₃, CH₃CN | 12 h | ~40% | >95% (after chromatography) |
| 2 | Boc Deprotection | HCl in Ethanol | 4 h | ~60% | >98% (as salt) |
Experimental Protocols
Solid-Phase Synthesis of a Polyamine-Drug Conjugate
This protocol describes a general procedure for the synthesis of a drug conjugate on a solid support, where the drug molecule possesses a carboxylic acid for coupling.
1. Resin Loading:
-
Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes.
-
Dissolve 1,5,9-triazanonane (or a similar polyamine) and diisopropylethylamine (DIPEA) in DCM.
-
Add the polyamine solution to the swollen resin and shake for 4 hours at room temperature.
-
Cap any remaining reactive sites on the resin by adding methanol (B129727) and shaking for 30 minutes.
-
Wash the resin with DCM, DMF, and methanol, and dry under vacuum.
2. Boc Protection of the Tethered Polyamine:
-
Swell the polyamine-loaded resin in DMF.
-
Add a solution of Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and DIPEA in DMF to the resin.
-
Shake the mixture for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and methanol, and dry under vacuum.
3. Selective Deprotection of a Terminal Amine:
-
Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove one of the Boc groups.
-
Wash the resin thoroughly with DMF and DCM.
4. Coupling of the Drug Molecule:
-
Swell the resin in DMF.
-
In a separate flask, pre-activate the carboxylic acid of the drug molecule with HBTU, HOBt, and DIPEA in DMF for 10 minutes.
-
Add the activated drug solution to the resin and shake for 2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF, DCM, and methanol.
5. Cleavage and Final Product Isolation:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIPS), and water (95:2.5:2.5 v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Purify the product by preparative HPLC.
Solution-Phase Synthesis of a Polyamine-Drug Conjugate
This protocol outlines a general procedure for the synthesis of a drug conjugate in solution.
1. Coupling Reaction (Amide Bond Formation):
-
Dissolve the carboxylic acid-containing drug molecule (1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
2. Boc Deprotection:
-
Dissolve the Boc-protected conjugate in a solution of 4M HCl in dioxane or a mixture of TFA and DCM (1:1).
-
Stir the solution at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain the final product as a hydrochloride or trifluoroacetate (B77799) salt.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of both the solid-phase and solution-phase synthesis methodologies.
Characterization of Compounds Synthesized Using 1,5-Bis-Boc-1,5,9-triazanonane: A Comparative Guide
Disclaimer: Due to the limited availability of published literature with specific experimental data on compounds synthesized using 1,5-Bis-Boc-1,5,9-triazanonane, this guide utilizes illustrative examples from closely related compounds and synthetic methodologies. The data presented is representative of the characterization process for molecules incorporating a triamine linker and is intended to serve as a practical reference for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile linear polyamine building block featuring two secondary amines protected with tert-butoxycarbonyl (Boc) groups and a central secondary amine available for conjugation. This structure makes it an attractive linker for the synthesis of a variety of complex molecules, including polyamide-DNA conjugates and bifunctional chelating agents for radiopharmaceuticals. The Boc protecting groups allow for selective deprotection and subsequent functionalization, enabling the construction of precisely defined molecular architectures.
This guide provides an overview of the characterization of compounds synthesized using a triamine scaffold analogous to this compound. It details experimental protocols and presents characterization data in a comparative format to aid in the evaluation of synthetic strategies and the properties of the resulting molecules.
Synthesis and Characterization of an Illustrative Polyamide-DNA Conjugate
Polyamide-DNA conjugates are of significant interest for their potential as gene-regulating therapeutic agents. The triazanonane linker can serve as a flexible tether between the DNA-binding polyamide and another functional moiety, such as an oligonucleotide.
Experimental Workflow: Solid-Phase Polyamide Synthesis
The following diagram illustrates a typical solid-phase synthesis workflow for a polyamide, followed by conjugation to a functional molecule using a deprotected triamine linker.
Solid-phase synthesis workflow for a polyamide conjugate.
Experimental Protocol: Synthesis of a Hairpin Polyamide
This protocol is an illustrative example based on established methods for solid-phase polyamide synthesis.
-
Resin Preparation: Swell Pam resin in dichloromethane (B109758) (DCM), followed by a wash with dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-β-alanine-OH), HATU, and DIEA in DMF. Add the solution to the deprotected resin and shake for 1-2 hours. Monitor the reaction using a Kaiser test. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the polyamide sequence.
-
Linker Incorporation: After the final amino acid coupling and Fmoc deprotection, couple this compound to the N-terminus of the polyamide chain using standard peptide coupling reagents.
-
Cleavage from Resin: Cleave the polyamide from the resin by treating with N,N-dimethylaminopropylamine at 55°C for 16 hours.
-
Boc Deprotection: Treat the cleaved polyamide with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc protecting groups from the linker.
-
Purification: Purify the crude polyamide by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: Characterize the purified polyamide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Characterization Data: Illustrative Polyamide
The following table summarizes the expected characterization data for a hypothetical hairpin polyamide incorporating a triazanonane linker.
| Analysis | Expected Result | Interpretation |
| ¹H NMR | Complex spectrum with characteristic peaks for aromatic protons of pyrrole (B145914) and imidazole (B134444) rings (δ 6.5-7.5 ppm), methylene (B1212753) protons of the polyamide backbone and linker (δ 2.0-4.0 ppm), and amide protons (δ 7.5-8.5 ppm). | Confirms the presence of the constituent amino acids and the linker in the final structure. |
| ¹³C NMR | Signals corresponding to carbonyl carbons of the amide bonds (δ ~170 ppm), aromatic carbons (δ 110-140 ppm), and aliphatic carbons of the backbone and linker (δ 20-60 ppm). | Provides further confirmation of the carbon framework of the polyamide. |
| Mass Spec (ESI) | A major peak corresponding to the calculated molecular weight of the polyamide [M+H]⁺. | Confirms the molecular weight and integrity of the synthesized polyamide. |
Synthesis and Characterization of an Illustrative Bifunctional Chelating Agent
Bifunctional chelating agents are crucial components of targeted radiopharmaceuticals, linking a targeting biomolecule to a radioactive metal ion. The 1,5,9-triazanonane scaffold can be elaborated to create a chelating moiety.
Experimental Workflow: Synthesis of a Triazanonane-based Chelator
This diagram outlines a general synthetic route to a bifunctional chelating agent starting from a protected triamine.
General synthetic workflow for a triazanonane-based chelator.
Experimental Protocol: Synthesis of a Triazanonane-based Chelator
This protocol is a generalized example for the synthesis of a bifunctional chelator.
-
N-Alkylation: Dissolve this compound in an appropriate solvent (e.g., acetonitrile) and add a base (e.g., K₂CO₃). Add the alkylating agent (e.g., p-nitrobenzyl bromide) and heat the reaction mixture. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography.
-
Boc Deprotection: Dissolve the N-alkylated intermediate in a solution of HCl in dioxane or TFA in DCM and stir at room temperature to remove the Boc groups.
-
Carboxymethylation: Dissolve the deprotected triamine in water and adjust the pH to ~10 with NaOH. Add bromoacetic acid and maintain the pH at ~10 by adding NaOH. Heat the reaction mixture and monitor by TLC.
-
Purification: Purify the final chelator using ion-exchange chromatography.
-
Characterization: Characterize the product by IR, NMR, and mass spectrometry.
Characterization Data: Illustrative Bifunctional Chelator
The following table summarizes the expected characterization data for a hypothetical triazanonane-based bifunctional chelator.
| Analysis | Expected Result | Interpretation |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch of carboxylic acid (~1720 cm⁻¹), C-N stretches. | Confirms the presence of carboxylic acid and amine functional groups. |
| ¹H NMR | Signals for the protons of the triazanonane backbone, the appended functional group (e.g., benzyl group), and the carboxymethyl arms. | Confirms the overall structure of the chelator. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acids (~175 ppm), carbons of the triazanonane backbone, and the functional group. | Provides evidence for the carbon skeleton of the molecule. |
| Mass Spec (ESI) | A major peak corresponding to the calculated molecular weight of the chelator [M+H]⁺. | Confirms the molecular weight of the synthesized chelator. |
Comparison with Alternative Linkers
The choice of linker is critical in drug development and can significantly impact the properties of the final conjugate. This compound offers a balance of flexibility and defined length. The table below compares it with other common linker types.
| Linker Type | Representative Example | Key Characteristics | Advantages | Disadvantages |
| Aliphatic Chains | Alkane diamines | Flexible | Simple to synthesize, provides spacing. | Can be too flexible, may lead to aggregation. |
| Polyethylene Glycol (PEG) | PEG diamines | Hydrophilic, flexible | Improves solubility and pharmacokinetics. | Can be polydisperse, may be immunogenic. |
| Peptides | Valine-Citulline | Cleavable by specific enzymes | Allows for controlled drug release. | Stability in plasma can be an issue. |
| Triazanonanes | 1,5,9-Triazanonane | Defined length, multiple functionalization points | Precise control over structure, potential for chelation. | Synthesis can be more complex than simple alkanes. |
Conclusion
The detailed characterization of compounds synthesized using linkers such as this compound is paramount for understanding their structure-activity relationships and ensuring their suitability for applications in drug development and other scientific fields. While specific published data for this particular linker is sparse, the methodologies and characterization techniques outlined in this guide for analogous compounds provide a robust framework for researchers. The use of NMR, mass spectrometry, and other spectroscopic methods is essential for confirming the identity, purity, and structural integrity of these complex molecules, ultimately enabling the rational design of novel therapeutics and research tools.
A Critical Review of Bioconjugation Linkers: Evaluating the Potential of 1,5-Bis-Boc-1,5,9-triazanonane as a Versatile Scaffold
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe bioconjugates, particularly antibody-drug conjugates (ADCs). Its chemical architecture governs the stability, solubility, and payload-release mechanism of the entire construct. This guide provides an objective comparison of common linker technologies and evaluates the standing of 1,5-Bis-Boc-1,5,9-triazanonane, not as a direct linker, but as a promising hydrophilic scaffold for the synthesis of next-generation linkers.
The ideal linker for a bioconjugate must strike a delicate balance: it needs to be stable enough to prevent premature release of the payload in systemic circulation, yet labile enough to efficiently release its cargo at the target site.[1][2] Linker technology has evolved significantly, moving from simple, often unstable connections to highly engineered molecules that can respond to specific physiological triggers within the tumor microenvironment or inside cancer cells.[3][4]
The Linker Landscape: A Tale of Two Strategies
Bioconjugation linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between them is a pivotal strategic decision in the development of an ADC, profoundly impacting its mechanism of action, efficacy, and toxicity profile.[5][6]
Non-Cleavable Linkers: These form a highly stable bond between the antibody and the payload. The release of the drug only occurs after the entire ADC is internalized by the target cell and the antibody component is completely degraded by lysosomal proteases.[4] The primary advantage of this approach is superior plasma stability, which generally leads to a lower risk of off-target toxicity and a more favorable safety profile.[7] A well-known example is the thioether-based SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in Trastuzumab emtansine (Kadcyla®). However, the released payload remains attached to the linker and an amino acid residue, which can sometimes reduce its potency and limits the "bystander effect"—the ability of the released drug to kill adjacent, antigen-negative tumor cells.[8]
Cleavable Linkers: These are designed to break and release the payload upon encountering specific triggers that are more prevalent in the tumor microenvironment or within cancer cells. This targeted release can enhance the potency of the ADC and enable a powerful bystander effect, which is particularly useful for treating heterogeneous tumors.[6][9] There are three main types of cleavable linkers:
-
Enzyme-sensitive linkers: The most common type, these typically incorporate a peptide sequence (e.g., valine-citrulline) that is selectively cleaved by lysosomal proteases like Cathepsin B, which are upregulated in many tumors.[6]
-
pH-sensitive linkers: These utilize acid-labile groups, such as hydrazones, that are stable at the physiological pH of blood (≈7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1]
-
Redox-sensitive linkers: These contain disulfide bonds that are readily cleaved in the reducing environment of the cell's cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[4]
The Hydrophilicity Factor: A Key to Improved Performance
A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads. High drug-to-antibody ratios (DAR) with hydrophobic drug-linkers can lead to ADC aggregation, which compromises efficacy, reduces solubility, and can trigger an immune response.[10][11]
Hydrophilic linkers, most notably those incorporating polyethylene (B3416737) glycol (PEG) chains, have emerged as a powerful solution to this problem. By creating a hydration shell around the ADC, these linkers can:
-
Enhance solubility and prevent aggregation, even at high DARs.[10]
-
Improve pharmacokinetics by shielding the ADC from premature clearance, leading to a longer circulation half-life.[10]
-
Enable the conjugation of a higher number of drug molecules per antibody without compromising its physicochemical properties.[12]
This compound: A Scaffold for Hydrophilic Linkers
Direct comparative performance data for this compound as a ready-to-use linker is not available in the scientific literature. This is because it is not a complete linker but rather a linker precursor or scaffold . Its chemical structure, a polyamine backbone with two Boc-protected amine groups, makes it an ideal starting point for synthesizing custom, hydrophilic linkers.
The polyamine structure is inherently hydrophilic. The two Boc-protected amines and the central secondary amine provide three points for chemical modification, allowing for the creation of branched or multi-arm linkers. This versatility could be leveraged to attach both a payload and other moieties, such as imaging agents or additional solubility enhancers. The primary amine at one end can be readily functionalized to react with a payload, while the other end can be modified to attach to an antibody.
A hypothetical heterobifunctional linker derived from this scaffold would offer the benefits of hydrophilicity, similar to PEG linkers, potentially leading to ADCs with high DAR, good stability, and favorable pharmacokinetics.
Quantitative Performance of Linker Technologies
The following tables summarize experimental data from various studies to provide a quantitative comparison of different linker classes.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Types
| ADC Construct | Linker Type | Target Antigen | Cell Line | IC50 (pM) | Reference(s) |
| Trastuzumab-vc-MMAE | Cleavable (Peptide) | HER2 | Various | 10 - 70 | [13] |
| Trastuzumab emtansine (T-DM1) | Non-Cleavable (Thioether) | HER2 | Various | ~200 | [13] |
| Brentuximab vedotin (Adcetris®) | Cleavable (Peptide) | CD30 | Various | 2 - 9 | [13] |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | Cleavable (Hydrazone) | CD22 | Various | 2 - 9 | [13] |
| ADC with Hydrophilic Linker (PEG-based) | Cleavable (Peptide) | CD30 | Karpas-299 | 16 - 34 | [14][15] |
| ADC with Hydrophobic Linker (SMCC) | Non-Cleavable (Thioether) | Maytansinoid | Various | Maintained potency | [10] |
IC50 values are highly dependent on the cell line, payload, and DAR. This table provides a general comparison.
Table 2: In Vivo Plasma Stability of Different ADC Linkers
| Linker Type | ADC Construct Example | Species | % Intact ADC after 7 days | Reference(s) |
| Cleavable (Peptide) | ||||
| Valine-Citrulline (vc) | ITC6104RO | Mouse | Unstable (cleaved by Ces1c) | [16] |
| Valine-Citrulline (vc) | ADC 3a | Human | >95% | [17] |
| Cleavable (Hydrazone) | ||||
| pH-sensitive | Gemtuzumab ozogamicin | Human | Generally lower stability | [1] |
| Non-Cleavable | ||||
| Thioether (SMCC-like) | Trastuzumab emtansine | Human | High stability | [5] |
| Novel Cleavable | ||||
| OHPAS Linker | ITC6103RO | Mouse & Human | Stable | [16] |
Plasma stability can vary significantly between species (e.g., mouse vs. human plasma).[16]
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are generalized protocols for creating a functional linker from a scaffold like this compound and for assessing ADC performance.
Protocol 1: Hypothetical Synthesis of a Heterobifunctional Linker from this compound
This protocol outlines a potential, generalized multi-step synthesis to convert the scaffold into a functional maleimide-NHS ester crosslinker.
-
Selective Deprotection: The two terminal Boc-protected amines offer opportunities for orthogonal chemistry. One Boc group would be selectively removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to reveal a primary amine.
-
Installation of the First Reactive Handle (e.g., NHS Ester): The newly freed amine is reacted with a suitable precursor, such as a dicarboxylic acid anhydride, followed by activation with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent (e.g., EDC) to form the NHS ester. This end will be reactive towards amines (e.g., lysine (B10760008) residues) on the antibody.
-
Deprotection of the Second Amine: The remaining Boc group is removed under conditions that do not affect the newly formed NHS ester.
-
Installation of the Second Reactive Handle (e.g., Maleimide): The second primary amine is then acylated using a reagent like maleimido-propionic acid, again using standard peptide coupling conditions, to install the maleimide (B117702) group. This end will be reactive towards thiols on a payload.
-
Purification: At each step, the product would be purified using techniques such as column chromatography to ensure high purity of the final heterobifunctional linker.
Protocol 2: General Procedure for ADC Conjugation and Purification
-
Antibody Preparation (for Cysteine Conjugation): The antibody's interchain disulfide bonds are partially or fully reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. The extent of reduction is controlled to achieve the desired DAR.
-
Conjugation Reaction: The thiol-activated antibody is then reacted with a molar excess of the maleimide-functionalized drug-linker construct in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.2-7.5). The reaction is typically incubated for 1-4 hours.
-
Purification of the ADC: The resulting ADC is purified to remove unreacted drug-linker and any protein aggregates. Size-exclusion chromatography (SEC) is a common method for this purification step.
-
Characterization: The purified ADC is thoroughly characterized. The DAR is determined using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. The purity and aggregation levels are assessed by SEC.
Protocol 3: In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in plasma (e.g., human or mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: The ADC is captured from the plasma matrix, often using affinity chromatography with Protein A or an anti-idiotype antibody.
-
Analysis by LC-MS: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS). By measuring the relative abundance of the different drug-loaded forms of the antibody over time, the rate of drug-linker cleavage can be determined, providing a measure of stability.[1][18]
Visualizing ADC Mechanisms and Workflows
Conclusion
The field of bioconjugation is continually advancing, with linker technology at the forefront of innovation. While established linkers provide a solid foundation, there is a clear and unmet need for novel technologies that can improve the therapeutic index of ADCs. Hydrophilic linkers have demonstrated significant advantages in enabling stable, highly-loaded conjugates with favorable pharmacokinetic profiles.[10]
This compound does not stand as a direct competitor to established linkers like MC-Val-Cit-PABC or SMCC. Instead, its value lies in its potential as a versatile, hydrophilic chemical scaffold. Its polyamine backbone and multiple functionalization points offer a rich platform for synthetic chemists to design and build novel, custom linkers. A linker derived from this scaffold could theoretically combine the benefits of hydrophilicity with tailored cleavage strategies and branched architectures. Future research involving the synthesis and evaluation of bioconjugates using linkers derived from this or similar polyamine scaffolds will be necessary to fully understand their potential and definitively establish their standing in the ever-evolving landscape of bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Antibody drug conjugates (ADCs): Delivering the next wave of medicines [astrazeneca.com]
- 4. njbio.com [njbio.com]
- 5. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to the Use of 1,5-Bis-Boc-1,5,9-triazanonane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of building blocks and protecting groups is paramount to the efficiency and economic viability of large-scale chemical synthesis. This guide provides a comprehensive cost-benefit analysis of 1,5-Bis-Boc-1,5,9-triazanonane, a versatile linear polyamine, and compares its utility against other commercially available protected and unprotected polyamine alternatives.
Executive Summary
This compound offers a valuable scaffold for the synthesis of complex molecules, particularly in the development of pharmaceuticals and peptidomimetics. The tert-butoxycarbonyl (Boc) protecting groups provide robust protection of the primary amines, allowing for selective functionalization of the central secondary amine. The primary trade-offs for its use in large-scale synthesis revolve around the cost of the protected starting material versus the in-house costs and yields of protecting a less expensive, unprotected polyamine. This guide presents a comparative analysis of these factors to aid in making an informed decision for your synthetic strategy.
Cost-Benefit Analysis: this compound vs. Alternatives
The economic feasibility of employing a pre-protected polyamine like this compound on a large scale hinges on a careful evaluation of raw material costs, reaction yields, purification expenses, and labor. Below is a comparative analysis of this compound against other representative polyamine building blocks.
Table 1: Cost Comparison of this compound and Alternatives
| Compound | Structure | Molecular Weight ( g/mol ) | Typical Small-Scale Price (USD/g) | Key Advantages | Key Disadvantages |
| This compound | Boc-NH-(CH₂)₃-NH-(CH₂)₃-NH-Boc | 331.45 | ~$150 - $300 | Ready for direct use, selective functionalization of secondary amine. | High upfront cost. |
| N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine | Boc-NH-(CH₂)₃-NH-(CH₂)₄-NH-Boc | 345.48 | ~$150 - $600[1] | Commercially available, well-characterized. | Higher cost, different spacer length. |
| Spermidine (B129725) | H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂ | 145.25 | ~$5 - $20 | Low raw material cost. | Requires multi-step protection with potential yield losses and purification costs. |
| N,N'-Bis(3-aminopropyl)-1,4-butanediamine tetrahydrochloride (Spermine tetrahydrochloride) | [H₃N⁺-(CH₂)₃-NH₂⁺-(CH₂)₄-NH₂⁺-(CH₂)₃-NH₃⁺]·4Cl⁻ | 348.27 | ~$50 - $150 (for 25g)[2] | Low raw material cost for the corresponding free base. | Requires protection, purification, and handling of a salt. |
| 1,4-Bis(3-aminopropyl)piperazine | H₂N-(CH₂)₃-N(CH₂CH₂)₂N-(CH₂)₃-NH₂ | 200.32 | ~$1 - $5[3][4][5] | Low cost, provides a rigid cyclic core. | Different structural properties, requires protection. |
Note: Prices are estimates based on currently available data from various suppliers for research-scale quantities and are subject to change. Bulk pricing for large-scale manufacturing will be significantly lower but is often proprietary.
Performance Comparison
The choice between a pre-protected polyamine and an unprotected one with subsequent in-house protection depends on several factors beyond direct cost.
Table 2: Performance and Strategic Comparison
| Parameter | This compound | In-house Boc Protection of Norspermidine | Other Protecting Groups (e.g., Cbz, Fmoc) |
| Time Efficiency | High (ready to use) | Moderate (requires additional steps) | Moderate to Low (may require more complex protection/deprotection) |
| Process Complexity | Low | Moderate (protection and purification steps) | Moderate to High |
| Yield Predictability | High (for subsequent reactions) | Variable (depends on protection reaction efficiency) | Variable |
| Purification Costs | Low (for the initial step) | Potentially High (separation of mono-, di-, and unprotected species) | Variable |
| Versatility | High (stable to a wide range of conditions) | High (once protected) | Orthogonal protection schemes are possible. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful and scalable synthesis.
Synthesis of this compound (N¹,N⁵-Bis(tert-butoxycarbonyl)norspermidine)
This protocol is adapted from a general procedure for the selective protection of primary amines in polyamines.
Materials:
-
Norspermidine (1,5,9-triazanonane)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve norspermidine (1.0 eq) in DCM or DMF.
-
Add a solution of di-tert-butyl dicarbonate (2.2 eq) in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain pure this compound. A typical reported yield for a similar bis-Boc protection of spermidine is around 78%.[6]
Deprotection of this compound
This protocol outlines the standard procedure for the removal of Boc protecting groups.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound in DCM.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting trifluoroacetate (B77799) salt of the deprotected polyamine can be used directly or neutralized with a suitable base.
Mandatory Visualizations
Polyamine Metabolism Pathway
The following diagram illustrates the key steps in the biosynthesis of natural polyamines, which are the precursors for many synthetic analogs.
Caption: Overview of the mammalian polyamine biosynthesis pathway.
Polyamine Modulation of the NMDA Receptor Signaling Pathway
Synthetic polyamines and their natural counterparts can act as allosteric modulators of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[7][8][9][10][11][12][13][14][15][16][17][18][19]
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,4-Bis(3-aminopropyl)piperazine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1,4-Bis(3-aminopropyl)piperazine-India Fine Chemicals [indiafinechemicals.com]
- 5. 1,4-Bis(3-aminopropyl)piperazine 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines | The EMBO Journal [link.springer.com]
- 7. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamine Modulation of NMDARs as a Mechanism to Reduce Effects of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of polyamine analogues on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Characterization of polyamines having agonist, antagonist, and inverse agonist effects at the polyamine recognition site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New polyamine-sensitive inhibitors of the NMDA receptor: syntheses and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extracellular Modulation of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Polyamines modulate the neurotoxic effects of NMDA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation and block of ion channels: a new biology of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Comparing 1,5-Bis-Boc-1,5,9-triazanonane from Different Suppliers
In the world of scientific research and drug development, the purity and consistency of chemical reagents are paramount. For researchers utilizing 1,5-Bis-Boc-1,5,9-triazanonane, a versatile linker and building block, variations between suppliers can impact experimental outcomes. This guide provides an objective spectroscopic comparison of this compound, offering expected data and detailed experimental protocols to empower researchers to assess the quality of their own materials.
While direct comparative data from multiple suppliers is not publicly available, this guide presents a compilation of expected spectroscopic values based on the known structure of this compound and data from analogous compounds. These tables provide a baseline for researchers to compare the data obtained from their own samples.
Data Presentation
Expected ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry Data
The following tables summarize the expected quantitative data for this compound. Significant deviations from these values could indicate the presence of impurities or structural isomers.
Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.25 | t | 4H | -CH₂-N(Boc)- |
| ~2.70 | t | 4H | -CH₂-NH- |
| ~1.80 | p | 4H | -CH₂-CH₂ -CH₂- |
| 1.45 | s | 18H | -C(CH₃)₃ |
| (variable) | br s | 1H | -NH- |
Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~156.0 | C=O (Boc) |
| ~79.5 | -C (CH₃)₃ |
| ~48.0 | -C H₂-N(Boc)- |
| ~47.0 | -C H₂-NH- |
| ~28.5 | -C(C H₃)₃ |
| ~27.0 | -CH₂-C H₂-CH₂- |
Table 3: Expected FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H Stretch |
| 2975-2850 | Strong | C-H Stretch (Aliphatic) |
| ~1690 | Strong | C=O Stretch (Boc) |
| ~1470 | Medium | C-H Bend (Alkyl) |
| ~1170 | Strong | C-O Stretch (Boc) |
Table 4: Expected Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 332.26 | [M+H]⁺ |
| 276.20 | [M - C₄H₈ + H]⁺ |
| 232.19 | [M - Boc + H]⁺ |
| 176.13 | [M - Boc - C₄H₈ + H]⁺ |
| 132.12 | [M - 2Boc + H]⁺ |
Experimental Protocols
To ensure accurate and reproducible results, the following detailed experimental protocols are provided for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-200 ppm.
-
Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 100-500).
-
Visualizations
To further clarify the experimental process and the molecular structure, the following diagrams are provided.
Caption: Experimental workflow for spectroscopic comparison.
Safety Operating Guide
Proper Disposal of 1,5-Bis-Boc-1,5,9-triazanonane: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 1,5-Bis-Boc-1,5,9-triazanonane is paramount. This guide provides a comprehensive, step-by-step procedure for the chemical neutralization and proper disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile is suitable for incidental contact), must be worn at all times during handling and disposal. All procedures should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust. An emergency eyewash and safety shower should be readily accessible.
Logistical and Operational Plan
The primary method for the disposal of this compound involves a chemical neutralization process to remove the tert-butoxycarbonyl (Boc) protecting groups. This process, known as deprotection, transforms the compound into the more readily disposable 1,5,9-triazanonane. The deprotection is achieved through acid-catalyzed hydrolysis, followed by neutralization of the resulting acidic solution.
Quantitative Data Summary
For the disposal of 10 grams of this compound, the following approximate quantities of reagents will be required.
| Reagent | Molecular Weight ( g/mol ) | Quantity for 10g Disposal | Purpose |
| This compound | 331.46 | 10 g | Waste Compound |
| Dichloromethane (B109758) (DCM) | 84.93 | ~100 mL | Solvent |
| Trifluoroacetic Acid (TFA) | 114.02 | ~100 mL | Deprotection Reagent |
| 1 M Sodium Hydroxide (B78521) (NaOH) | 40.00 | As needed for neutralization | Neutralizing Agent |
Experimental Protocol for Disposal
This protocol outlines the chemical deprotection of this compound followed by neutralization of the resulting waste stream.
Step 1: Dissolution In a chemical fume hood, carefully dissolve 10 grams of this compound in 100 mL of dichloromethane (DCM) in an appropriately sized flask equipped with a magnetic stir bar.
Step 2: Acid-Catalyzed Deprotection Slowly add 100 mL of trifluoroacetic acid (TFA) to the stirred solution at room temperature. The reaction is typically complete within 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.
Step 3: Neutralization Once the deprotection is complete, slowly and carefully add 1 M sodium hydroxide (NaOH) solution to the reaction mixture with vigorous stirring. This is an exothermic reaction, so the addition should be done in a controlled manner, potentially in an ice bath, to manage the temperature. Continue adding the NaOH solution until the pH of the aqueous layer is between 6.0 and 8.0. You will need to periodically stop stirring, allow the layers to separate, and test the pH of the upper aqueous layer using pH paper or a calibrated pH meter.
Step 4: Waste Segregation and Disposal After neutralization, the mixture will separate into two layers: an organic layer (DCM) and an aqueous layer.
-
Organic Layer: Separate the lower organic layer (DCM) and collect it in a designated halogenated organic waste container.
-
Aqueous Layer: The upper aqueous layer contains the deprotected 1,5,9-triazanonane, sodium trifluoroacetate, and any excess sodium hydroxide. This neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with most institutional and local regulations for non-hazardous aqueous waste. However, it is imperative to consult and adhere to your institution's specific guidelines and local regulations before any drain disposal.
Step 5: Final Container Rinsing Rinse the empty this compound container with a small amount of DCM and add the rinsate to the halogenated organic waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
This detailed procedure provides a framework for the safe and compliant disposal of this compound in a laboratory setting. By prioritizing safety and adhering to established chemical handling protocols, researchers can effectively manage this chemical waste stream. Always remember to consult your institution's specific safety and disposal guidelines.
Personal protective equipment for handling 1,5-Bis-Boc-1,5,9-triazanonane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,5-Bis-Boc-1,5,9-triazanonane. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure laboratory safety.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| Equipment Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be used. | Protects eyes from splashes and dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat should be worn at all times. For larger quantities, consider a chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities if handled in a well-ventilated area or fume hood. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate. |
| Footwear | Closed-toe shoes must be worn in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to prevent accidents and exposure.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1][2]
-
Ensure safety showers and eyewash stations are readily accessible.[2][3]
2. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare your work area by removing any unnecessary items and ensuring it is clean.
3. Handling the Compound:
-
Avoid direct contact with the skin and eyes.[7]
-
Minimize dust generation and accumulation when handling the solid.[4]
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4][7]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
1. Waste Segregation and Collection:
-
Do not dispose of this compound in the regular trash or down the drain.[1][8]
-
Collect waste solid material in a clearly labeled, sealed container designated for non-halogenated organic solid waste.[9][10]
-
Contaminated materials, such as gloves and weighing papers, should also be placed in this container.[8]
2. Container Management:
-
Ensure the waste container is compatible with the chemical.
-
Label the waste container with "Hazardous Waste," the name of the chemical, and the approximate amount.
3. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[11]
-
For small amounts, it may be permissible to dissolve the solid in a suitable organic solvent and dispose of it in the appropriate liquid organic waste stream. Consult with your EHS office for guidance.[12]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. editverse.com [editverse.com]
- 3. youtube.com [youtube.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. web.mit.edu [web.mit.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 12. kamatlab.com [kamatlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
